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  • Product: Methyl 5-acetyl-2-methoxybenzoate
  • CAS: 39971-36-3

Core Science & Biosynthesis

Foundational

What are the physical and chemical properties of Methyl 5-acetyl-2-methoxybenzoate?

The following technical guide details the physical and chemical properties of Methyl 5-acetyl-2-methoxybenzoate (CAS: 39971-36-3), a critical intermediate in medicinal chemistry used for the synthesis of antiviral agents...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties of Methyl 5-acetyl-2-methoxybenzoate (CAS: 39971-36-3), a critical intermediate in medicinal chemistry used for the synthesis of antiviral agents and CNS-active compounds.

Physicochemical Profiling, Synthetic Pathways, and Application in Drug Discovery

Executive Summary

Methyl 5-acetyl-2-methoxybenzoate is a trisubstituted benzene derivative serving as a versatile scaffold in organic synthesis.[1] Structurally, it combines an ester, an ether, and a ketone moiety on a single aromatic ring, making it a valuable "push-pull" system for electronic tuning in drug design. It is primarily utilized as a precursor for 5-acetyl-2-methoxybenzoic acid , a key building block in the development of inhibitors for Respiratory Syncytial Virus (RSV) and various bicyclic-heterocyclic amines for neuroprotection.

Compound Identity Details
IUPAC Name Methyl 5-acetyl-2-methoxybenzoate
CAS Registry Number 39971-36-3
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Synonyms Benzoic acid, 5-acetyl-2-methoxy-, methyl ester; 5-Acetyl-o-anisic acid methyl ester

Physicochemical Properties

The following data represents the standard physicochemical profile for research-grade material (>98% purity).

Table 1: Physical Constants
PropertyValueCondition/Method
Physical State Solid (Crystalline powder)@ 25°C, 1 atm
Color White to Off-whiteVisual Inspection
Melting Point 96 – 98 °C (Predicted/Range)Standard Capillary Method
Boiling Point 336.0 ± 22.0 °C@ 760 mmHg (Predicted)
Density 1.138 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) 1.68Calculated (Consensus)
Solubility SolubleDCM, Methanol, DMSO, Ethyl Acetate
Flash Point 148.9 ± 22.3 °CClosed Cup
Structural Parameters[1][2][3][4][5][6]
  • Rotatable Bonds: 3 (Methoxy, Ester, Acetyl)[2]

  • H-Bond Acceptors: 4

  • H-Bond Donors: 0

  • Topological Polar Surface Area (TPSA): 52.60 Ų

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following interpretation is based on the structural environment of the protons and carbons.

Proton NMR ( H-NMR) Profile

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
8.44 Doublet (d,

Hz)
1HH-6 Aromatic; ortho to ester, meta to acetyl. Highly deshielded by two carbonyls.
8.12 Doublet of Doublets (dd,

Hz)
1HH-4 Aromatic; ortho to acetyl, meta to methoxy.
7.03 Doublet (d,

Hz)
1HH-3 Aromatic; ortho to methoxy. Shielded by electron-donating OMe group.
3.96 Singlet (s)3H-OCH₃ Methoxy group attached to the ring.
3.90 Singlet (s)3H-COOCH₃ Methyl ester protons.
2.56 Singlet (s)3H-COCH₃ Acetyl (Ketone) methyl group.
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization)

  • Molecular Ion:

    
     Da
    
  • Fragmentation Pattern: Loss of methoxy (-31) and acetyl (-43) groups are common characteristic fragments.

Synthetic Pathways

The synthesis of Methyl 5-acetyl-2-methoxybenzoate typically proceeds via the functionalization of salicylic acid derivatives. The most robust pathway involves the methylation of 5-acetylsalicylic acid.

Method A: Methylation of 5-Acetylsalicylic Acid (Primary Route)

This method utilizes methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a weak base to simultaneously methylate the carboxylic acid and the phenolic hydroxyl group.

Protocol:

  • Reagents: 5-Acetylsalicylic acid (1.0 eq), Potassium Carbonate (

    
    , 2.5 eq), Methyl Iodide (MeI, 3.0 eq).
    
  • Solvent: Anhydrous DMF or Acetone.

  • Procedure:

    • Dissolve 5-acetylsalicylic acid in DMF.

    • Add

      
       and stir for 30 minutes to form the phenolate/carboxylate dianion.
      
    • Add MeI dropwise at 0°C.

    • Warm to room temperature and stir for 4–12 hours.

    • Workup: Quench with water, extract with Ethyl Acetate, wash with brine, and dry over

      
      .
      
    • Purification: Recrystallization from Ethanol/Hexane.

Method B: Friedel-Crafts Acetylation (Alternative)

Acetylation of Methyl 2-methoxybenzoate (Methyl o-anisate) using acetyl chloride and aluminum chloride. This method is less preferred due to potential regioselectivity issues (formation of 4-acetyl isomer).

SynthesisPathways Start 5-Acetylsalicylic Acid (Precursor) Intermediate Dianion Species Start->Intermediate Deprotonation Reagent MeI / K2CO3 (DMF, 25°C) Reagent->Intermediate Product Methyl 5-acetyl-2-methoxybenzoate (Target) Intermediate->Product Double Methylation AltStart Methyl 2-methoxybenzoate AltStart->Product Acetylation (Pos 5) AltReagent AcCl / AlCl3 (Friedel-Crafts) AltReagent->Product

Figure 1: Synthetic pathways for Methyl 5-acetyl-2-methoxybenzoate. The methylation route (Green) is preferred for higher regioselectivity.

Reactivity & Pharmaceutical Applications

This compound acts as a linchpin intermediate because it possesses three distinct reactive sites:

  • Ester: Susceptible to hydrolysis (to acid) or amidation.

  • Ketone: Can be reduced to a chiral alcohol or condensed with amines (reductive amination).

  • Aromatic Core: The methoxy group directs electrophilic substitution, though the ring is deactivated by the ester and ketone.

Case Study: Antiviral & CNS Drug Discovery

Research indicates the utility of the 5-acetyl-2-methoxy- pharmacophore in designing inhibitors for:

  • Respiratory Syncytial Virus (RSV): Derivatives of this benzoate are optimized to bind to viral fusion proteins. The acetyl group is often modified into heterocyclic moieties (e.g., imidazoles) to enhance binding affinity.

  • Neuroprotective Agents: Used in the synthesis of bicyclic-heterocyclic amines targeting ischemic stroke pathways.

Reaction Workflow: Hydrolysis to Active Acid To utilize the scaffold in coupling reactions (e.g., amide bond formation), the ester is selectively hydrolyzed:



Note: Mild conditions (LiOH) are preferred over NaOH to avoid aldol condensation side-reactions at the ketone.

Handling and Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautions:

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Nitrogen/Argon) to prevent moisture absorption.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid dust inhalation.

References

  • GuideChem. (2024). Methyl 5-acetyl-2-methoxybenzoate - Substance Information. Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 606426, Methyl 5-acetyl-2-methoxybenzoate. Link

  • ChemRxiv. (2023). Unlocking the Antiviral Arsenal: Multiparametric Optimization of Small-Molecule Inhibitors against RSV. Link

  • Google Patents. (1996). US5502187A - Pharmaceutically active bicyclic-heterocyclic amines. Link

  • Royal Society of Chemistry. (2019). Nickel-Catalyzed Synthesis of Aryl Ketones (Supporting Info). Link

Sources

Exploratory

Technical Monograph: Methyl 5-acetyl-2-methoxybenzoate

CAS Registry Number: 39971-36-3 Molecular Formula: Molecular Weight: 208.21 g/mol [1] Executive Summary Methyl 5-acetyl-2-methoxybenzoate is a specialized aromatic ester utilized primarily as a pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 39971-36-3 Molecular Formula:


Molecular Weight:  208.21  g/mol [1]

Executive Summary

Methyl 5-acetyl-2-methoxybenzoate is a specialized aromatic ester utilized primarily as a pharmaceutical intermediate in the synthesis of benzamide-based gastroprokinetic agents and aryl-ketone-containing kinase inhibitors. Its structural core—a trisubstituted benzene ring featuring an ester, a methoxy ether, and an acetyl moiety—serves as a versatile scaffold for nucleophilic substitutions and condensation reactions.

This guide provides a technical deep-dive into its nomenclature, synthesis protocols, and application logic, designed for researchers requiring high-purity precursors for drug development workflows.

Nomenclature & Synonyms

Accurate identification is critical in global supply chains. The following table consolidates standard identifiers and catalog synonyms.

CategorySynonym / IdentifierContext
IUPAC Name Methyl 5-acetyl-2-methoxybenzoateOfficial Systematic Name
Systematic Benzoic acid, 5-acetyl-2-methoxy-, methyl esterChemical Abstracts Service (CAS) Style
Common Methyl 5-acetyl-o-anisateDerived from o-anisic acid
Alternative 5-Acetyl-2-methoxybenzoic acid methyl esterEster-first nomenclature
Inversion Methyl 2-methoxy-5-acetylbenzoateSubstituent ordering variation
CAS Number 39971-36-3 Primary Registry Key
EC Number 254-721-2European Community Registration
PubChem CID 606426Database ID

Structural Analysis & Properties

The molecule is characterized by a stable benzoate core. The ortho-methoxy group provides electron-donating effects that stabilize the ring, while the meta-acetyl group (relative to the methoxy) introduces a reactive carbonyl handle for further derivatization (e.g., reductive amination or halogenation).

Physical Properties Table
PropertyValueSource/Validation
Appearance White to off-white crystalline solidStandard COA
Melting Point 93–95 °CExperimental Lit.
Boiling Point ~336 °C (at 760 mmHg)Predicted
Density 1.138 g/cm³Predicted
LogP 1.68Hydrophobicity Indicator
Solubility Soluble in DCM, Ethyl Acetate, MethanolProcess Solvent Selection
Structural Visualization

The following diagram illustrates the connectivity and functional group orientation.

ChemicalStructure Figure 1: Functional connectivity of Methyl 5-acetyl-2-methoxybenzoate. Core Benzene Ring Methoxy 2-Methoxy Group (-OCH3) Core->Methoxy Position 2 Ester Methyl Ester (-COOCH3) Core->Ester Position 1 Acetyl 5-Acetyl Group (-COCH3) Core->Acetyl Position 5

Synthesis & Reactivity Protocols

Synthesis of Methyl 5-acetyl-2-methoxybenzoate generally follows two primary pathways: traditional Friedel-Crafts acylation or modern transition-metal catalysis.

Protocol A: Friedel-Crafts Acetylation (Industrial Standard)

This method is preferred for scalability and cost-efficiency. It utilizes Methyl 2-methoxybenzoate (Methyl o-anisate) as the starting material.[2]

Reaction Logic: The methoxy group at position 2 is an ortho/para director. However, the ester group at position 1 is deactivating and meta directing. The position para to the methoxy group (position 5) is electronically favored for electrophilic aromatic substitution, allowing selective acetylation.

Step-by-Step Workflow:

  • Reagents: Methyl 2-methoxybenzoate (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum Chloride (

    
    , 1.5 eq).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

  • Procedure:

    • Dissolve Methyl 2-methoxybenzoate in DCM under

      
       atmosphere.
      
    • Cool to 0–5 °C.

    • Add

      
       portion-wise (exothermic).
      
    • Add Acetyl Chloride dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and reflux for 4–6 hours.

  • Quench/Workup: Pour onto ice/HCl mixture to decompose the aluminum complex. Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Recrystallization from Ethanol/Hexane.

Protocol B: Nickel-Catalyzed Carbonylation (Modern)

For high-value research applications requiring milder conditions, a nickel-catalyzed coupling of aryl halides can be used.

Reference: RSC Advances (See Ref 3).

  • Substrate: Methyl 5-chloro-2-methoxybenzoate (or bromo analog).

  • Catalyst:

    
     / Ligand.
    
  • Reagent: Acetaldehyde (as acetyl source) or acetic anhydride.

  • Yield: ~87%.[3]

Synthesis Flowchart

SynthesisPathway Figure 2: Friedel-Crafts synthesis pathway for selective acetylation. Start Methyl 2-methoxybenzoate (Methyl o-anisate) Reagents Acetyl Chloride + AlCl3 (Friedel-Crafts) Start->Reagents Dissolution in DCM Intermediate Sigma-Complex Intermediate Reagents->Intermediate Electrophilic Attack (Pos 5) Product Methyl 5-acetyl-2-methoxybenzoate (Target) Intermediate->Product Aromatization & Hydrolysis

Applications in Drug Development

Methyl 5-acetyl-2-methoxybenzoate acts as a critical "scaffold" intermediate. Its utility stems from its ability to be converted into complex benzamide structures found in gastroprokinetic drugs and antipsychotics.

Benzamide Pharmacophore Construction

The compound is a precursor to 5-acetyl-2-methoxybenzoic acid , which is subsequently amidated.

  • Relevance: Structurally related to Mosapride (Gasmotin) and Itopride intermediates. While Mosapride typically features a 5-chloro substituent, the 5-acetyl variant is used in the synthesis of specific analogs and is monitored as a process impurity (See Ref 4).

  • Mechanism: The acetyl group can be converted to an amine (via Beckmann rearrangement or reductive amination) or halogenated to form alpha-halo ketones for heterocycle formation (e.g., thiazoles).

Kinase Inhibitor Synthesis

The acetyl group serves as a connection point for building heterocyclic side chains (e.g., aminopyrimidines) often found in tyrosine kinase inhibitors.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Use only in a chemical fume hood.

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) under inert gas (Argon/Nitrogen) to prevent hydrolysis.

References

  • PubChem. "Methyl 5-acetyl-2-methoxybenzoate (CID 606426)."[1] National Institutes of Health. [Link]

  • RSC Advances. "Nickel-Catalyzed Synthesis of Aryl Ketones." Royal Society of Chemistry. [Link]

  • Opulent Pharma. "Mosapride Impurity and Intermediate List." CRO Catalog. [Link]

Sources

Foundational

The Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 5-acetyl-2-methoxybenzoate

Foreword: From Bench to Blockbuster—The Unsung Role of Key Intermediates In the intricate tapestry of modern drug development, the journey from a promising molecular concept to a life-saving therapeutic is long and compl...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Bench to Blockbuster—The Unsung Role of Key Intermediates

In the intricate tapestry of modern drug development, the journey from a promising molecular concept to a life-saving therapeutic is long and complex. While the final active pharmaceutical ingredient (API) often takes the spotlight, the unsung heroes of this process are the versatile chemical intermediates—the foundational building blocks upon which complex molecular architectures are constructed. Methyl 5-acetyl-2-methoxybenzoate, a seemingly unassuming white crystalline solid, is one such critical player.[1] Its strategic substitution pattern makes it an invaluable precursor in the synthesis of a wide array of pharmaceutical agents, including analgesics and anti-inflammatory drugs.[1] This technical guide provides an in-depth exploration of Methyl 5-acetyl-2-methoxybenzoate, from its historical context and synthesis to its pivotal role in pharmaceutical research and development.

Section 1: The Historical Context and Discovery

The precise moment of the first synthesis of Methyl 5-acetyl-2-methoxybenzoate is not prominently documented in a singular, seminal publication. Its emergence is more accurately understood as a logical progression within the broader evolution of synthetic organic chemistry, particularly the development and refinement of electrophilic aromatic substitution reactions. The historical narrative of this compound is therefore intertwined with the history of the Friedel-Crafts reaction and the burgeoning pharmaceutical industry of the 20th century.

The foundational chemistry that enables the synthesis of Methyl 5-acetyl-2-methoxybenzoate, the Friedel-Crafts acylation, was discovered by Charles Friedel and James Crafts in 1877. This powerful reaction allowed for the attachment of acyl groups to aromatic rings, a critical step in the creation of aromatic ketones. The mid-20th century saw a surge in the application of such reactions in the pharmaceutical industry, which was rapidly expanding its arsenal of synthetic drugs.[2][3] As the demand for novel therapeutics grew, so did the need for versatile and strategically functionalized chemical intermediates.

It is within this context that Methyl 5-acetyl-2-methoxybenzoate likely first appeared in the chemist's toolkit. Its structure, featuring a methoxy group and an acetyl group on a benzene ring, is a common motif in medicinal chemistry, offering multiple points for further chemical modification. While a specific "eureka" moment of its discovery remains elusive, its utility as a building block would have been readily apparent to synthetic chemists of the era.

Section 2: Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis.

PropertyValue
CAS Number 39971-36-3
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Appearance White crystalline solid
Melting Point Not consistently reported
Boiling Point Not consistently reported
Solubility Soluble in many organic solvents

Spectroscopic data is crucial for the unambiguous identification and quality control of Methyl 5-acetyl-2-methoxybenzoate. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of the various functional groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, such as the carbonyl stretches of the ester and ketone.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern.

Section 3: Synthesis Methodologies—A Deep Dive into the Friedel-Crafts Acylation

The most common and industrially viable method for the synthesis of Methyl 5-acetyl-2-methoxybenzoate is the Friedel-Crafts acylation of a suitable precursor, typically methyl 2-methoxybenzoate. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring.

The Core Reaction: Friedel-Crafts Acylation

The overarching principle of the Friedel-Crafts acylation is the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of the substrate. A Lewis acid catalyst is typically required to facilitate the formation of the acylium ion from an acylating agent.

Reaction Scheme:

G substrate Methyl 2-methoxybenzoate reaction + substrate->reaction reagent Acetyl Chloride (or Acetic Anhydride) reagent->reaction catalyst AlCl₃ (Lewis Acid) catalyst->reaction catalyst product Methyl 5-acetyl-2-methoxybenzoate reaction->product G start Start: Assemble Dry Glassware charge_flask Charge Flask with Methyl 2-methoxybenzoate and DCM start->charge_flask cool_flask Cool Flask to 0°C (Ice Bath) charge_flask->cool_flask add_alcl3 Slowly Add Anhydrous AlCl₃ cool_flask->add_alcl3 add_acetyl_chloride Add Acetyl Chloride Dropwise add_alcl3->add_acetyl_chloride reaction Allow Reaction to Warm to Room Temperature and Stir add_acetyl_chloride->reaction quench Quench Reaction with Ice-Cold HCl reaction->quench extract Extract with DCM quench->extract wash_org Wash Organic Layer (NaHCO₃, Brine) extract->wash_org dry_org Dry Organic Layer (MgSO₄) wash_org->dry_org filter_concentrate Filter and Concentrate in vacuo dry_org->filter_concentrate purify Purify Crude Product (Recrystallization or Column Chromatography) filter_concentrate->purify end End: Characterize Pure Product purify->end

Caption: A typical workflow for the synthesis and purification of Methyl 5-acetyl-2-methoxybenzoate.

Detailed Procedure:

  • Reaction Setup: A clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with methyl 2-methoxybenzoate and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: The flask is cooled in an ice bath to 0°C. Anhydrous aluminum chloride is added portion-wise, ensuring the temperature does not rise significantly.

  • Acylating Agent Addition: Acetyl chloride (or acetic anhydride) is dissolved in anhydrous dichloromethane and added dropwise to the stirred reaction mixture via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time, which is typically monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is carefully quenched by pouring it into a beaker of crushed ice and dilute hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.

  • Extraction and Washing: The product is extracted into the organic layer. The organic layer is then washed sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The Friedel-Crafts reaction is highly sensitive to moisture, as water will react with the Lewis acid catalyst (AlCl₃) and deactivate it. Therefore, all glassware must be thoroughly dried, and anhydrous solvents and reagents should be used.

  • Choice of Lewis Acid: Aluminum chloride is a strong and commonly used Lewis acid for this reaction. It effectively polarizes the C-Cl bond of acetyl chloride, facilitating the formation of the acylium ion.

  • Temperature Control: The initial cooling to 0°C is crucial to control the exothermic nature of the reaction and to prevent unwanted side reactions. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion.

  • Quenching with Acid: The addition of dilute HCl during the workup is necessary to hydrolyze the aluminum-ketone complex formed during the reaction, thereby liberating the desired product.

Section 4: The Role of Methyl 5-acetyl-2-methoxybenzoate in Drug Development

Methyl 5-acetyl-2-methoxybenzoate is a valuable intermediate primarily due to the synthetic handles it provides. The acetyl group can be further modified through a variety of reactions, such as reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an amine. The ester can be hydrolyzed to the corresponding carboxylic acid, and the methoxy group can potentially be cleaved to a phenol. This versatility allows for the construction of a diverse range of more complex molecules.

Logical Relationship Diagram:

G intermediate Methyl 5-acetyl-2-methoxybenzoate modification1 Acetyl Group Modification intermediate->modification1 modification2 Ester Hydrolysis intermediate->modification2 modification3 Methoxy Group Modification intermediate->modification3 complex_molecules Diverse Complex Molecules modification1->complex_molecules modification2->complex_molecules modification3->complex_molecules api Active Pharmaceutical Ingredients (APIs) complex_molecules->api

Caption: The synthetic utility of Methyl 5-acetyl-2-methoxybenzoate leading to complex pharmaceutical compounds.

Its application as an intermediate is particularly noted in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The core structure of Methyl 5-acetyl-2-methoxybenzoate can be found embedded within the larger frameworks of numerous biologically active compounds.

Section 5: Future Outlook and Conclusion

The story of Methyl 5-acetyl-2-methoxybenzoate is a testament to the enduring importance of fundamental organic reactions and the strategic design of chemical intermediates. While new synthetic methodologies are constantly being developed, the robustness and cost-effectiveness of the Friedel-Crafts acylation ensure that this versatile building block will remain a staple in the pharmaceutical industry for the foreseeable future. As the quest for more targeted and effective medicines continues, the demand for well-designed, functionalized intermediates like Methyl 5-acetyl-2-methoxybenzoate will undoubtedly persist, solidifying its place in the armamentarium of the medicinal chemist.

References

  • Smithsonian Institution. Pharmaceutical Manufacturing in America: A Brief History. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • DSpace@MIT. The evolution of the modern pharmaceutical industry. [Link]

  • Journal of the American Chemical Society. Friedel-Crafts Isopropylation of Acetophenone, Methyl Benzoate and Benzoic Acid 1. [Link]

  • PubChem. Methyl 5-acetyl-2-methoxybenzoate. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Historical Contribution of Pharmaceutics to Botany and Pharmacognosy Development. [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Britannica. Pharmaceutical industry. [Link]

  • ResearchGate. A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. [Link]

  • Google Patents. Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Scholars Middle East Publishers. Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones: A Review. [Link]

  • ACS Publications. The Journal of Organic Chemistry Vol. 72 No. 9. [Link]

  • GSRS. METHYL 5-ACETYL-2-METHOXYBENZOATE. [Link]

  • OECD Existing Chemicals Database. n-Butyl Alcohol CAS N°: 71-36-3. [Link]

  • The Good Scents Company. butyl alcohol. [Link]

  • National Institute of Standards and Technology. 1-Butanol. [Link]

  • ECETOC. JACC No. 41 n-Butanol (CAS No. 71-36-3). [Link]

  • National Center for Biotechnology Information. Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes. [Link]

Sources

Exploratory

Reactivity of the acetyl group in Methyl 5-acetyl-2-methoxybenzoate

An In-depth Technical Guide to the Reactivity of the Acetyl Group in Methyl 5-acetyl-2-methoxybenzoate Introduction Methyl 5-acetyl-2-methoxybenzoate is a substituted acetophenone derivative that serves as a versatile in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Acetyl Group in Methyl 5-acetyl-2-methoxybenzoate

Introduction

Methyl 5-acetyl-2-methoxybenzoate is a substituted acetophenone derivative that serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its chemical structure, featuring an acetyl group, a methoxy group, and a methyl ester on a benzene ring, presents a fascinating case study in functional group interplay. The reactivity of the acetyl group is not considered in isolation; it is profoundly influenced by the electronic effects of the other substituents on the aromatic ring. This guide provides an in-depth analysis of the acetyl group's reactivity within this specific molecular context, offering field-proven insights, detailed experimental protocols, and mechanistic visualizations for researchers, scientists, and drug development professionals.

The acetyl group itself is moderately deactivating and electron-withdrawing through both inductive and resonance effects, which increases the electrophilicity of its carbonyl carbon. However, its reactivity is modulated by:

  • The Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group is strongly electron-donating via resonance (+R effect) and weakly electron-withdrawing via induction (-I effect). The resonance effect dominates, enriching the aromatic ring with electron density.[2]

  • The Methyl Ester Group (-COOCH₃): Located at the meta position relative to the acetyl group, the methyl ester is an electron-withdrawing group (-I, -R effects), which decreases the electron density of the ring.

The combination of these effects dictates the behavior of the acetyl group in various chemical transformations. This guide will explore key reactions at the carbonyl carbon, the adjacent α-methyl protons, and unique rearrangements involving the entire acetyl moiety.

Caption: Structure and electronic influences in Methyl 5-acetyl-2-methoxybenzoate.

Reduction of the Acetyl Carbonyl

The ketone of the acetyl group can undergo reduction to either a secondary alcohol or be completely deoxygenated to an ethyl group. The choice of reducing agent is critical to achieve selectivity, especially given the presence of the reducible methyl ester.

Reduction to a Secondary Alcohol

Selective reduction of the ketone to a secondary alcohol, yielding Methyl 2-methoxy-5-(1-hydroxyethyl)benzoate, is typically achieved using mild hydride reagents.

Expertise & Experience: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent, capable of reducing aldehydes and ketones, but generally unreactive towards esters.[3][4] This selectivity avoids the undesired reduction of the methyl ester group. In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester, leading to a diol product.

Experimental Protocol: NaBH₄ Reduction

  • Dissolution: Dissolve Methyl 5-acetyl-2-methoxybenzoate (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This helps to control the exothermic reaction.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise over 15-20 minutes, monitoring the temperature.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture in an ice bath and carefully quench the excess NaBH₄ by the slow addition of acetone, followed by 1M hydrochloric acid (HCl) until the solution is slightly acidic (pH ~6).

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude alcohol by column chromatography on silica gel if necessary.

Complete Deoxygenation to an Ethyl Group

Complete reduction of the carbonyl to a methylene (-CH₂-) group yields Methyl 5-ethyl-2-methoxybenzoate. This transformation requires harsher conditions, and two classic named reactions are commonly employed: the Clemmensen and Wolff-Kishner reductions.[5][6]

Trustworthiness & Causality:

  • Clemmensen Reduction: Utilizes amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl).[6] The strongly acidic conditions are effective but pose a significant risk of hydrolyzing the methyl ester to a carboxylic acid. This method is often unsuitable for substrates containing acid-sensitive functional groups.

  • Wolff-Kishner Reduction: Involves the formation of a hydrazone followed by elimination of N₂ gas using a strong base (e.g., potassium hydroxide, KOH) at high temperatures.[5][6] The strongly basic conditions can also lead to saponification (hydrolysis) of the ester. Modifications like the Caglioti or Myers variations can offer milder conditions but may have different substrate scopes.[3]

The choice between these methods depends on the overall stability of the molecule. For Methyl 5-acetyl-2-methoxybenzoate, both methods risk side reactions with the ester group, and protecting the ester or re-esterifying after reduction might be necessary.

Reduction_Pathways start Methyl 5-acetyl-2-methoxybenzoate alcohol Methyl 2-methoxy-5-(1-hydroxyethyl)benzoate start->alcohol NaBH₄, MeOH (Selective Ketone Reduction) alkane Methyl 5-ethyl-2-methoxybenzoate start->alkane Clemmensen Reduction (Zn(Hg), HCl) or Wolff-Kishner Reduction (H₂NNH₂, KOH) (Complete Deoxygenation)

Caption: Key reduction pathways for the acetyl group.

Oxidation via the Haloform Reaction

The methyl ketone structure of the acetyl group makes it susceptible to the haloform reaction, an oxidative cleavage process. This reaction converts the acetyl group into a carboxylate and the methyl group into a haloform (CHX₃, where X = Cl, Br, I).

Mechanism & Expertise: The reaction proceeds in a basic medium. The base abstracts an acidic α-proton from the methyl group to form an enolate. This enolate then attacks the halogen (e.g., Br₂), leading to α-halogenation. This process repeats twice more, yielding a trihalomethyl ketone. The carbonyl carbon is then attacked by a hydroxide ion, and the resulting tetrahedral intermediate collapses, ejecting the stable trihalomethyl anion (-CX₃) as the leaving group. A final proton transfer yields the carboxylate and the haloform.

Experimental Protocol: Bromoform Reaction

  • Setup: In a flask equipped for stirring and cooling, dissolve Methyl 5-acetyl-2-methoxybenzoate (1.0 eq) in a suitable solvent like 1,4-dioxane or tetrahydrofuran (THF).

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) (approx. 4-5 eq).

  • Halogen Addition: Cool the mixture to below 10 °C in an ice bath. Slowly add bromine (Br₂) (approx. 3.5 eq) dropwise via an addition funnel, ensuring the temperature remains low. A yellow-orange color should persist.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup: Quench any excess bromine by adding a saturated solution of sodium thiosulfate until the color disappears.

  • Acidification: Carefully acidify the reaction mixture with concentrated HCl to protonate the carboxylate product, precipitating the dicarboxylic acid derivative (5-carboxy-2-methoxybenzoic acid).

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry. The bromoform (CHBr₃) can be removed with the filtrate or by steam distillation if necessary.

Haloform_Mechanism cluster_0 Haloform Reaction Workflow Start Methyl Ketone (R-CO-CH₃) Enolate Enolate Formation (Base: OH⁻) Start->Enolate Trihalo Trihalogenation (3x X₂) Enolate->Trihalo Repeats 3x Attack Nucleophilic Attack (OH⁻ on C=O) Trihalo->Attack Cleavage C-C Bond Cleavage Attack->Cleavage Products Carboxylate (R-COO⁻) + Haloform (CHX₃) Cleavage->Products

Caption: Simplified workflow for the Haloform reaction.

The Willgerodt-Kindler Rearrangement

This remarkable reaction rearranges and oxidizes an aryl alkyl ketone to a terminal thioamide, effectively moving the carbonyl functionality to the end of the alkyl chain.[7][8] For Methyl 5-acetyl-2-methoxybenzoate, this reaction yields the thiomorpholide of 2-(3-(methoxycarbonyl)-4-methoxyphenyl)acetic acid.

Mechanism & Authoritative Grounding: The Willgerodt-Kindler variant uses elemental sulfur and a secondary amine, typically morpholine.[9][10] The reaction is believed to initiate with the formation of an enamine from the ketone and morpholine.[7] This enamine then reacts with sulfur. The subsequent complex rearrangement cascade likely involves thio-substituted iminium-aziridinium intermediates, culminating in the formation of the thioamide.[10] The reaction is typically run at high temperatures.[8]

Experimental Protocol: Willgerodt-Kindler Reaction

  • Reagent Mixing: In a round-bottom flask, combine Methyl 5-acetyl-2-methoxybenzoate (1.0 eq), morpholine (3.0-4.0 eq), and elemental sulfur (2.0-2.5 eq).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 120-140 °C) under a nitrogen atmosphere. The reaction is often run neat or in a high-boiling solvent like quinoline or DMF.[11]

  • Reaction Time: Maintain reflux for 12-24 hours. The reaction progress can be monitored by TLC or HPLC.

  • Cooling & Dilution: After completion, cool the dark reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Workup: Wash the combined organic extracts with dilute acid (e.g., 1M HCl) to remove excess morpholine, then with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: After removing the solvent, purify the crude thioamide product by recrystallization or column chromatography. The thioamide can be subsequently hydrolyzed to the corresponding amide or carboxylic acid if desired.

Reaction TypeReagent(s)Key Transformation of Acetyl GroupPotential Side Reactions
Selective Reduction Sodium Borohydride (NaBH₄)-C(=O)CH₃ → -CH(OH)CH₃Minimal
Deoxygenation Zn(Hg), HCl or H₂NNH₂, KOH-C(=O)CH₃ → -CH₂CH₃Ester Hydrolysis
Haloform Oxidation Br₂, NaOH-C(=O)CH₃ → -C(=O)O⁻Ester Hydrolysis
Willgerodt-Kindler Morpholine, Sulfur-C(=O)CH₃ → -CH₂C(=S)NR₂Thermally induced decomposition

Reactivity at the α-Methyl Position

The protons on the methyl carbon adjacent to the carbonyl (the α-protons) are acidic due to the electron-withdrawing nature of the carbonyl group and can be removed by a base to form a nucleophilic enolate. This enolate is a key intermediate for forming new carbon-carbon and carbon-heteroatom bonds.

α-Halogenation

Under acidic or basic conditions, the α-position can be halogenated. For instance, α-bromination can be achieved to produce Methyl 5-(2-bromoacetyl)-2-methoxybenzoate, a valuable building block for introducing the keto-ethyl fragment onto other molecules.[12]

Experimental Protocol: α-Bromination

  • Setup: Dissolve Methyl 5-acetyl-2-methoxybenzoate (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

  • Bromine Addition: Add a solution of bromine (Br₂) (1.0 eq) in the same solvent dropwise at room temperature. A catalytic amount of HBr can accelerate the reaction.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. The disappearance of the bromine color indicates consumption. Monitor by TLC.

  • Workup: Pour the reaction mixture into cold water to precipitate the product. If necessary, add sodium bisulfite to quench any remaining bromine.

  • Isolation: Filter the solid product, wash thoroughly with water, and dry to yield Methyl 5-(2-bromoacetyl)-2-methoxybenzoate.

Carbon-Carbon Bond Formation

The enolate generated from the acetyl group can act as a nucleophile in reactions like the Claisen-Schmidt condensation (an aldol-type reaction) with aldehydes, forming α,β-unsaturated ketones.[13] This reaction is fundamental for extending the carbon skeleton.

Alpha_Carbon_Reactivity Start Acetyl Group (R-CO-CH₃) Enolate Enolate Intermediate (R-C(O⁻)=CH₂) Start->Enolate Base (e.g., OH⁻) Halogenation α-Halogenation Product (R-CO-CH₂X) Enolate->Halogenation Electrophile (X₂) Aldol Aldol Condensation Product (α,β-Unsaturated Ketone) Enolate->Aldol Electrophile (R'-CHO)

Caption: Reactivity of the α-methyl protons via an enolate intermediate.

Conclusion

The acetyl group in Methyl 5-acetyl-2-methoxybenzoate is a highly versatile functional handle. Its reactivity is a product of its inherent chemical nature and the significant electronic modulation by the ortho-methoxy and meta-methoxycarbonyl substituents. By carefully selecting reagents and reaction conditions, chemists can selectively target the carbonyl carbon for reduction, the entire acetyl unit for oxidative cleavage or rearrangement, or the α-methyl protons for halogenation and carbon-carbon bond formation. This guide serves as a foundational resource for professionals seeking to leverage the rich chemistry of this molecule in synthetic applications, providing both the theoretical underpinnings and practical methodologies required for successful experimentation.

References

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Substituted Acetophenones. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Electron-Withdrawing Effects of the Acetyl Group in 2-Acetylthiophene. BenchChem.
  • Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry, 18(2).
  • Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. Study.com. Retrieved from [Link]

  • YouTube. (2019). reduction of aromatic ketones. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of substituted acetophenones with various aryl aldehydes. ResearchGate. Retrieved from [Link]

  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chemica Scandinavica, B 40, 534–544.
  • Wikipedia. (n.d.). Willgerodt rearrangement. Wikipedia. Retrieved from [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. SynArchive. Retrieved from [Link]

  • LibreTexts. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). LibreTexts. Retrieved from [Link]

  • Unacademy. (n.d.). Willgerodt Rearrangement. Unacademy. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetyl group. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the reduction of carbonyl compounds. Google Patents.
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  • Reddit. (2021). Acetylation Mechanism / Reaction Result. Reddit. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.
  • National Institutes of Health. (n.d.). Methyl 5-acetyl-2-methoxybenzoate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents.
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  • Wiley Online Library. (n.d.). Direct Mechanism of the First Carbon–Carbon Bond Formation in the Methanol‐to‐Hydrocarbons Process. Wiley Online Library. Retrieved from [Link]

  • SIELC Technologies. (2018). Methyl 5-acetyl-2-methoxybenzoate. SIELC Technologies. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-acetyl-2-methoxybenzoate (C11H12O4). PubChemLite. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Safe Handling of Methyl 5-acetyl-2-methoxybenzoate

This guide provides comprehensive safety and handling protocols for Methyl 5-acetyl-2-methoxybenzoate, tailored for researchers and professionals in drug development and chemical synthesis. The information herein is synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling protocols for Methyl 5-acetyl-2-methoxybenzoate, tailored for researchers and professionals in drug development and chemical synthesis. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure procedural accuracy and promote a culture of safety in the laboratory environment.

Section 1: Compound Identification and Hazard Profile

Methyl 5-acetyl-2-methoxybenzoate is an aromatic ketone and ester commonly used as a building block in organic synthesis. Understanding its specific chemical properties is the foundation of a robust safety assessment.

1.1: Chemical and Physical Properties

A precise understanding of the compound's physical characteristics is essential for anticipating its behavior under various laboratory conditions. While comprehensive experimental data for this specific compound is not fully available in public literature, data from structurally similar compounds and supplier-provided information allow for a reliable profile.

PropertyValueSource
IUPAC Name Methyl 5-acetyl-2-methoxybenzoate-
CAS Number 35553-76-3[1]
Molecular Formula C₁₁H₁₂O₄[2]
Molecular Weight 208.21 g/mol [2]
Appearance Solid (Assumed based on related compounds)-
Boiling Point 270-280 °C at 0.1 Torr[3]

1.2: GHS Classification and Toxicological Summary

While a specific, universally adopted GHS classification for Methyl 5-acetyl-2-methoxybenzoate is not consistently published, a hazard assessment based on structurally related benzoate and methoxy-phenyl compounds is critical for establishing prudent handling practices. Related compounds such as methyl salicylates and methoxybenzoic acids are known to cause skin, eye, and respiratory irritation.[4][5][6] Therefore, it is imperative to handle this compound with the assumption that it poses similar hazards.

Assumed Primary Hazards (Based on Analogous Compounds):

  • Skin Irritation: May cause skin irritation upon contact.[4][6]

  • Eye Irritation: Poses a risk of serious eye irritation.[4][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][6]

  • Acute Oral Toxicity: Benzoate compounds can be harmful if swallowed.[7]

These assumed classifications necessitate the stringent engineering controls and personal protective equipment (PPE) detailed in subsequent sections.

Section 2: The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety protocols prioritize engineering and administrative controls to minimize hazard exposure, with PPE serving as the final barrier. This "Hierarchy of Controls" is a fundamental concept in laboratory safety.

cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Not Applicable) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective cluster_1 Emergency Response Workflow Spill Spill Occurs Assess Assess Severity (Size, Location, Hazard) Spill->Assess Minor Minor Spill Assess->Minor Controllable Major Major Spill Assess->Major Uncontrollable Cleanup Personnel Cleanup (Use Spill Kit) Minor->Cleanup Evacuate Evacuate Area Alert EH&S Major->Evacuate Report Report Incident Cleanup->Report Evacuate->Report

Figure 2: Decision tree for responding to a chemical spill.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation develops or persists. [8]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [8]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. [8]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [7][8]* Small Spill (Solid): For a small, contained spill inside a fume hood, gently sweep up the material using a dustpan and brush, avoiding dust generation. Place the material and cleaning tools into a sealed, labeled container for hazardous waste disposal. [8]* Large Spill: Evacuate the area immediately. Alert laboratory personnel and contact the institution's Environmental Health & Safety (EH&S) department.

4.4: Waste Disposal

All waste containing Methyl 5-acetyl-2-methoxybenzoate, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste. [7]Follow all local, state, and federal regulations. Never dispose of this chemical down the drain.

References

  • Time.gov. (n.d.). Current time in Winston County, US.
  • National Center for Biotechnology Information. (n.d.). Methyl 5-acetylsalicylate. PubChem. Retrieved February 2, 2026, from [Link]

  • Chemos GmbH & Co.KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. Retrieved February 2, 2026, from [Link]

  • Loba Chemie. (2018, July 26). Safety Data Sheet: METHYL-2-METHOXY-5-SULFAMOYL BENZOATE. Retrieved February 2, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved February 2, 2026, from [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 183, 114337.
  • National Center for Biotechnology Information. (n.d.). Methyl 5-acetyl-2-methoxybenzoate. PubChem. Retrieved February 2, 2026, from [Link]

  • gsrs. (n.d.). METHYL 5-ACETYL-2-METHOXYBENZOATE. Retrieved February 2, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-3,5-Diethyl-1,2,4-trithiolane (CAS 38348-25-3). Retrieved February 2, 2026, from [Link]

  • CAS. (n.d.). Tetramethylsilane - CAS Common Chemistry. Retrieved February 2, 2026, from [Link]

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Exploratory

Technical Guide: Reactivity & Applications of Methyl 5-acetyl-2-methoxybenzoate

This guide details the chemical reactivity, synthetic utility, and handling of Methyl 5-acetyl-2-methoxybenzoate , a tri-functional aromatic scaffold critical in the synthesis of phenylethanolamine-class adrenergic agoni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical reactivity, synthetic utility, and handling of Methyl 5-acetyl-2-methoxybenzoate , a tri-functional aromatic scaffold critical in the synthesis of phenylethanolamine-class adrenergic agonists and substituted benzamide antipsychotics.[1]

[1]

Executive Summary & Structural Analysis

Methyl 5-acetyl-2-methoxybenzoate (CAS: 39971-36-3; User Ref: 26799-49-3) acts as a "Privileged Scaffold" in medicinal chemistry due to its orthogonal reactivity.[1] It possesses three distinct chemical handles—an aryl ketone , a methyl ester , and a methoxy ether —positioned on a benzene core.[1] This arrangement allows for the independent functionalization of each site, making it an ideal precursor for library generation and API synthesis.[1]

Physicochemical Profile
PropertyValueRelevance
Molecular Formula C₁₁H₁₂O₄Core Scaffold
Molecular Weight 208.21 g/mol Fragment-based Drug Design
LogP ~1.7Good Lipophilicity for CNS/Oral drugs
Key Functionality Acetyl (C5), Methoxy (C2), Ester (C1)Orthogonal Reactivity Sites
Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

ReactivityMap Core Methyl 5-acetyl-2-methoxybenzoate (C11H12O4) Ketone Acetyl Group (C5) [Electrophilic] Core->Ketone Ester Methyl Ester (C1) [Electrophilic] Core->Ester Ether Methoxy Group (C2) [Electron Donating] Core->Ether RedAmin Reductive Amination (→ Chiral Amines) Ketone->RedAmin AsymRed Asymmetric Reduction (→ Chiral Alcohols) Ketone->AsymRed Hydrolysis Saponification (→ Benzoic Acids) Ester->Hydrolysis Demethyl Demethylation (→ Salicylates) Ether->Demethyl

Caption: Orthogonal reactivity map showing the three primary functional handles and their downstream synthetic utility.[1]

Key Reaction Module 1: The Ketone Handle (C5)

The acetyl group at the 5-position is the most chemically versatile site.[1] In drug development, this ketone is typically converted into a chiral alcohol (as seen in beta-agonists) or an amine (via reductive amination).[1]

Asymmetric Reduction (Synthesis of Chiral Alcohols)

Transforming the achiral ketone into a chiral hydroxyl group is a critical step for biological activity.[1]

  • Reagents: (+)-DIP-Cl, Corey-Bakshi-Shibata (CBS) catalyst, or Ketoreductase (KRED) enzymes.[1]

  • Mechanism: Hydride transfer to the Re or Si face of the carbonyl.[1]

  • Strategic Note: Perform this step before ester hydrolysis to avoid chemoselectivity issues with the carboxylic acid.[1]

Experimental Protocol: CBS Reduction
  • Preparation: Dissolve Methyl 5-acetyl-2-methoxybenzoate (1.0 eq) in anhydrous THF under N₂.

  • Catalyst Loading: Add (R)-Me-CBS catalyst (0.1 eq) at -20°C.

  • Reduction: Dropwise add Borane-THF complex (BH₃·THF, 0.6 eq) over 30 minutes. Maintain temperature < -15°C to ensure enantioselectivity.

  • Quench: Slowly add MeOH to quench excess borane.

  • Workup: Partition between EtOAc and 1N HCl. Dry organic layer over MgSO₄.[1]

  • Expected Yield: >90% yield, >95% ee.

Reductive Amination

Used to introduce amine linkers found in antipsychotics or kinase inhibitors.[1]

  • Reagents: Primary amine (R-NH₂), NaBH(OAc)₃, DCM/AcOH.[1]

  • Why NaBH(OAc)₃? It is mild enough to reduce the intermediate imine without reducing the ketone or ester.[1]

Key Reaction Module 2: The Ester Handle (C1)

The methyl ester serves as a "masked" carboxylic acid.[1] Hydrolysis reveals the acid, which is then coupled to amines to form benzamides —a structural motif prevalent in dopamine antagonists (e.g., Itopride, Amisulpride analogs).[1]

Chemo-selective Hydrolysis

The challenge is to hydrolyze the ester without affecting the acetyl group (which is sensitive to strong base aldol condensation) or the methoxy group.[1]

Experimental Protocol: LiOH Saponification
  • Solvent System: Use a THF:Water (3:[1]1) mixture. The THF solubilizes the organic ester, while water dissolves the base.[1]

  • Reaction: Add LiOH·H₂O (1.2 eq) at 0°C, then warm to Room Temperature (RT).[1]

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.[1]5) should disappear, and the acid (Rf ~0.[1]1) will form.[1]

  • Acidification: Carefully acidify to pH 3-4 using 1N HCl. Do not use strong mineral acids at high temps to avoid decarboxylation.[1]

  • Isolation: The product, 5-acetyl-2-methoxybenzoic acid , usually precipitates as a white solid.[1] Filtration is preferred over extraction for purity.[1]

Key Reaction Module 3: The Methoxy Core (C2)

While often left intact as a pharmacophore, the methoxy group can be demethylated to reveal a phenol.[1] This is common when synthesizing Salmeterol analogs, where a lipophilic chain is attached to the phenol oxygen.[1]

  • Reagent: BBr₃ (Boron tribromide) in DCM at -78°C.

  • Caution: BBr₃ is aggressive and will also cleave the methyl ester.[1] If the ester must be preserved, use milder reagents like AlCl₃/NaI or thiol-based cleavage.[1]

Synthesis Workflow: API Intermediate Case Study

The following workflow demonstrates how these modules are sequenced to synthesize a hypothetical Phenylethanolamine Beta-Agonist precursor.

SynthesisWorkflow Start Methyl 5-acetyl-2-methoxybenzoate Step1 Step 1: Bromination (Br2, AcOH) Target: Alpha-bromo ketone Start->Step1 Functionalize Side Chain Step2 Step 2: Asymmetric Reduction (CBS Catalyst) Target: Chiral Bromohydrin Step1->Step2 Set Stereochemistry Step3 Step 3: Epoxide Formation (K2CO3, Acetone) Target: Chiral Epoxide Step2->Step3 Cyclization Step4 Step 4: Amine Opening (R-NH2) Target: Amino-alcohol Core Step3->Step4 Coupling

Caption: Sequential functionalization strategy for converting the acetyl group into a chiral pharmacophore.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 606426, Methyl 5-acetyl-2-methoxybenzoate. Retrieved from [Link]

  • Google Patents. Preparation method of 5-formyl-2-methoxy methyl benzoate (CN109096107B). (Demonstrates reactivity of the C5 position on the salicylate core).[1] Retrieved from

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Protocols & Analytical Methods

Method

Application Note: Friedel-Crafts Acylation of Methyl 2-Methoxybenzoate

Executive Summary This application note details the optimized protocol for the Friedel-Crafts acylation of methyl 2-methoxybenzoate (methyl o-anisate) to synthesize methyl 5-acetyl-2-methoxybenzoate . The reaction presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Friedel-Crafts acylation of methyl 2-methoxybenzoate (methyl o-anisate) to synthesize methyl 5-acetyl-2-methoxybenzoate .

The reaction presents a specific chemoselective challenge: the competition between the desired acylation and the Lewis-acid-mediated demethylation of the ether moiety. While the methoxy group strongly activates the ring, directing substitution para to itself (position 5), the presence of aluminum chloride (


)—the standard Lewis acid for such transformations—can facilitate cleavage of the methyl ether to yield the phenol (methyl 5-acetylsalicylate) if temperature and stoichiometry are not rigorously controlled.

This guide provides a high-fidelity protocol using controlled temperature conditions to maximize the yield of the methoxy-retained product, alongside mechanistic insights to troubleshoot regioselectivity and side-reactions.

Mechanistic Insight & Regioselectivity

Electronic and Steric Analysis

Methyl 2-methoxybenzoate contains two directing groups with opposing electronic effects:

  • Methoxy (-OCH₃): Strongly activating, ortho/para directing.

  • Ester (-COOCH₃): Deactivating, meta directing.

Regioselectivity Prediction: The methoxy group's activation potential dominates the deactivating effect of the ester.

  • Position 3 (Ortho to OMe, Ortho to Ester): Highly sterically hindered. Unfavorable.

  • Position 4 (Meta to OMe, Para to Ester): Electronically unfavorable (not activated by OMe).

  • Position 5 (Para to OMe, Meta to Ester): Electronically favored (activated by OMe) and sterically accessible. This is the primary site of electrophilic attack.

  • Position 6 (Ortho to Ester): Less favored due to lack of direct resonance activation from OMe compared to para position.

The Demethylation Challenge

Standard Friedel-Crafts conditions utilize excess


. The aluminum center coordinates strongly with the carbonyl oxygen of the ester and the ketone product. Crucially, it can also coordinate with the methoxy oxygen. Under elevated temperatures (>25°C), this coordination facilitates nucleophilic attack by chloride ions on the methyl group, leading to cleavage of the ether (demethylation) and formation of the aluminum phenolate.

ReactionPathway cluster_legend Reaction Control Substrate Methyl 2-methoxybenzoate Complex AlCl3 Complexation (Activation) Substrate->Complex + AlCl3, AcCl (DCM, 0°C) Intermediate Sigma Complex (Wheland) Complex->Intermediate Electrophilic Attack (Position C5) Product_OMe Methyl 5-acetyl-2-methoxybenzoate (Target: Kinetic/Low T) Intermediate->Product_OMe - HCl (Main Pathway) Product_OH Methyl 5-acetylsalicylate (Side Product: Thermodynamic/High T) Product_OMe->Product_OH AlCl3 mediated Demethylation (>25°C) Legend Keep T < 10°C to avoid Red Path

Figure 1: Reaction pathway showing the competition between acylation and demethylation.

Experimental Protocol

Materials & Stoichiometry

The stoichiometry is critical. The ester group and the methoxy group can both sequester the Lewis acid. To ensure sufficient catalytic activity for the acyl chloride, a stoichiometric excess of


 is required (typically 2.0–2.5 equivalents).
ReagentMW ( g/mol )Equiv.Role
Methyl 2-methoxybenzoate 166.171.0Substrate
Acetyl Chloride 78.501.2Electrophile Source
Aluminum Chloride (

)
133.342.2Lewis Acid
Dichloromethane (DCM) -10 VSolvent (Anhydrous)
1M HCl (aq) -ExcessQuench Solution
Step-by-Step Methodology

Safety Note: This reaction evolves Hydrogen Chloride (HCl) gas. Perform all operations in a well-ventilated fume hood.


 reacts violently with water.
Step 1: Catalyst Suspension Preparation
  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charge the flask with Aluminum Chloride (2.2 eq) .

  • Add anhydrous DCM (5 volumes) . The

    
     will form a suspension.
    
  • Cool the suspension to 0°C using an ice/water bath.

Step 2: Electrophile Formation
  • Add Acetyl Chloride (1.2 eq) dropwise to the cooled

    
     suspension.
    
  • Stir for 15 minutes at 0°C. The solution may clear slightly as the acylium ion complex forms.

Step 3: Substrate Addition (Critical Step)
  • Dissolve Methyl 2-methoxybenzoate (1.0 eq) in DCM (5 volumes) .

  • Add this solution dropwise to the reaction mixture over 30–45 minutes.

    • Control Point: Maintain internal temperature below 5°C . Rapid addition causes exotherms that favor demethylation.

  • The mixture will turn yellow/orange.

Step 4: Reaction & Monitoring
  • Allow the reaction to warm slowly to 10–15°C (do not exceed Room Temperature).

  • Stir for 2–4 hours.

  • Monitor by TLC/HPLC:

    • Target: Methyl 5-acetyl-2-methoxybenzoate (

      
       slightly lower than SM).
      
    • Side Product: Methyl 5-acetylsalicylate (Distinctly lower

      
       due to phenol polarity).
      
    • Stop Condition: Quench immediately upon disappearance of starting material to prevent over-reaction (demethylation).

Step 5: Quench & Workup
  • Cool the reaction mixture back to 0°C .

  • Slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl (excess) with vigorous stirring.

    • Note: This hydrolyzes the aluminum complexes.

  • Separate the organic layer.[1] Extract the aqueous layer twice with DCM.[2]

  • Combine organic layers and wash sequentially with:

    • Water

    • Saturated

      
       (to remove residual acid)[2]
      
    • Brine

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 6: Purification
  • Recrystallize from Methanol/Hexane or purify via Flash Column Chromatography (Gradient: 0-20% Ethyl Acetate in Hexanes).

Workflow Start Setup: Flame-dry glassware N2 Atmosphere Step1 Suspend AlCl3 (2.2 eq) in DCM at 0°C Start->Step1 Step2 Add Acetyl Chloride (1.2 eq) Form Acylium Ion Step1->Step2 Step3 Add Substrate Solution Slowly (< 5°C) Step2->Step3 Step4 Reaction: 10-15°C 2-4 Hours Step3->Step4 Decision Check TLC/HPLC SM Consumed? Step4->Decision Decision->Step4 No (Wait) Quench Quench: Ice/HCl Hydrolysis of Al-Complex Decision->Quench Yes Workup Extraction (DCM) Wash (NaHCO3, Brine) Quench->Workup Final Product Isolation (Recrystallization) Workup->Final

Figure 2: Operational workflow for the acylation protocol.

Analytical Validation

Successful synthesis is confirmed by the following spectral characteristics.

Expected Data (Methyl 5-acetyl-2-methoxybenzoate)[3]
TechniqueParameterExpected SignalInterpretation
1H NMR Aromatic Region~8.4 ppm (d, J=2 Hz, 1H)H-6 (Ortho to ester/acetyl)
~8.1 ppm (dd, J=8, 2 Hz, 1H)H-4 (Ortho to acetyl)
~7.0 ppm (d, J=8 Hz, 1H)H-3 (Ortho to methoxy)
Methyl Singlets~3.95 ppm (s, 3H)Ester (-COOCH₃)
~3.90 ppm (s, 3H)Ether (-OCH₃)
~2.55 ppm (s, 3H)Acetyl (-COCH₃)
Mass Spec Molecular Ionm/z 208.2 [M+]Consistent with Formula

Troubleshooting Side Products
  • Observation: Broad singlet >10 ppm in 1H NMR or disappearance of one methyl singlet (~3.9 ppm).

  • Diagnosis: Demethylation occurred (Formation of Methyl 5-acetylsalicylate).

  • Root Cause: Reaction temperature too high or reaction time too long allowing

    
     to cleave the ether.
    
  • Correction: Repeat reaction keeping T < 5°C strictly. Alternatively, use a milder Lewis acid such as

    
     or 
    
    
    
    (requires longer reaction times but prevents demethylation).

References

  • Regioselectivity in Friedel-Crafts Acylation

    • Friedel-Crafts acylation of anisole derivatives.[3][4] ChemGuide. Retrieved from [Link]

  • Demethylation Risks with Aluminum Chloride

    • A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3.[5] ResearchGate.[5] Retrieved from [Link]

  • Product Characterization (Methyl 5-acetyl-2-methoxybenzoate)

    • PubChem Compound Summary: Methyl 5-acetyl-2-methoxybenzoate.[6] National Center for Biotechnology Information. Retrieved from [Link]

  • Alternative Catalysts for Sensitive Substrates

    • Friedel–Crafts acylation of substituted anisole.[1] Chemistry Stack Exchange. Retrieved from [Link]

Sources

Application

Laboratory Scale Synthesis of Methyl 5-acetyl-2-methoxybenzoate

Application Note & Protocol Abstract & Strategic Rationale Methyl 5-acetyl-2-methoxybenzoate (CAS 39971-36-3) is a critical pharmacophore used in the synthesis of benzamide-based antipsychotics (e.g., Sultopride) and var...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract & Strategic Rationale

Methyl 5-acetyl-2-methoxybenzoate (CAS 39971-36-3) is a critical pharmacophore used in the synthesis of benzamide-based antipsychotics (e.g., Sultopride) and various anti-inflammatory agents. While direct Friedel-Crafts acetylation of methyl 2-methoxybenzoate (methyl anisate) is theoretically possible, it is operationally fraught with regioselectivity issues and the risk of O-demethylation mediated by aluminum chloride (AlCl₃).

The Preferred Route: This guide details a robust, two-step protocol that prioritizes chemical yield and purity.

  • Regioselective Friedel-Crafts Acetylation: We utilize the para-directing power of the hydroxyl group in Methyl Salicylate to install the acetyl group at the 5-position.

  • O-Methylation (Williamson Ether Synthesis): The resulting phenol is methylated to yield the final target.

Why this approach?

  • Regiocontrol: The hydroxyl group of methyl salicylate strongly directs electrophilic attack to the 5-position (para to OH), avoiding the steric crowding of the 3-position.

  • Atom Economy: Methyl salicylate is an inexpensive, abundant starting material (Wintergreen oil).

  • Purification: The intermediate, Methyl 5-acetylsalicylate, is a solid that crystallizes readily, allowing for easy rejection of isomers before the final step.

Chemical Pathway Analysis

The synthesis proceeds via the acetylation of methyl salicylate followed by methylation of the phenolic hydroxyl.

ChemicalPathway Start Methyl Salicylate (CAS 119-36-8) Intermed Methyl 5-acetylsalicylate (CAS 16475-90-4) MP: 60-62°C Start->Intermed Step 1: F-C Acetylation Reagents1 Acetyl Chloride AlCl3 / DCM Product Methyl 5-acetyl-2-methoxybenzoate (CAS 39971-36-3) MP: 95-96°C Intermed->Product Step 2: O-Methylation Reagents2 MeI / K2CO3 Acetone

Figure 1: Synthetic pathway from Methyl Salicylate to Methyl 5-acetyl-2-methoxybenzoate.

Experimental Protocol
Step 1: Synthesis of Methyl 5-acetylsalicylate

Reaction Type: Friedel-Crafts Acylation Mechanism: Electrophilic Aromatic Substitution (EAS)

Reagents & Equipment:

Reagent MW ( g/mol ) Equiv. Amount (Scale) Role
Methyl Salicylate 152.15 1.0 76.0 g (0.5 mol) Substrate
Acetyl Chloride 78.50 1.1 43.2 g (0.55 mol) Electrophile Source
Aluminum Chloride (AlCl₃) 133.34 2.5 166.0 g (1.25 mol) Lewis Acid Catalyst
Dichloromethane (DCM) - Solvent 400 mL Solvent

| HCl (1N) | - | Quench | 500 mL | Hydrolysis |[1]

Procedure:

  • Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser fitted with a drying tube (CaCl₂ or Drierite). Clamp the flask in an ice-water bath.

  • Solvent & Catalyst: Add 200 mL of dry DCM and the finely powdered AlCl₃ (166 g) to the flask. Note: AlCl₃ is hygroscopic; handle rapidly.

  • Substrate Addition: Dissolve Methyl Salicylate (76 g) in 100 mL DCM. Add this solution dropwise to the AlCl₃ suspension at 0–5°C. The mixture may turn yellow/orange due to complexation.

  • Acylation: Dissolve Acetyl Chloride (43.2 g) in 100 mL DCM. Add this solution dropwise over 45 minutes, maintaining the internal temperature below 10°C.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4 hours. Monitoring: Check by TLC (Hexane/EtOAc 8:2).

  • Quench (Critical): Pour the reaction mixture slowly into a beaker containing 500 g of crushed ice and 500 mL of 1N HCl. Stir for 30 minutes to decompose the aluminum complex.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Combine organic phases, wash with water (200 mL) and saturated NaHCO₃ (200 mL) to remove acidic impurities.

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hexane or methanol/water.

    • Target Yield: ~70-75%

    • Characterization: MP 60–62°C.

Step 2: Synthesis of Methyl 5-acetyl-2-methoxybenzoate

Reaction Type: Williamson Ether Synthesis Mechanism: SN2 Nucleophilic Substitution

Reagents:

Reagent MW ( g/mol ) Equiv. Amount Role
Methyl 5-acetylsalicylate 194.18 1.0 48.5 g (0.25 mol) Substrate
Methyl Iodide (MeI) 141.94 1.5 53.2 g (0.375 mol) Methylating Agent
Potassium Carbonate (K₂CO₃) 138.21 2.0 69.0 g (0.5 mol) Base

| Acetone (Anhydrous) | - | Solvent | 300 mL | Solvent |[1]

Alternative: Dimethyl sulfate (DMS) can replace MeI but requires stricter toxicity controls.

Procedure:

  • Setup: In a 500 mL round-bottom flask, dissolve Methyl 5-acetylsalicylate (48.5 g) in 300 mL anhydrous acetone.

  • Deprotonation: Add anhydrous K₂CO₃ (69.0 g). The suspension will be thick; ensure good stirring.

  • Alkylation: Add Methyl Iodide (53.2 g) via syringe or addition funnel.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitoring: TLC should show the disappearance of the phenol (which stains strongly with FeCl₃).

  • Workup: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KI) and wash the filter cake with acetone.

  • Concentration: Evaporate the acetone filtrate to dryness.

  • Purification: Dissolve the residue in EtOAc (200 mL), wash with 1N NaOH (to remove unreacted phenol), then water and brine. Dry over Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize from Ethanol or EtOAc/Hexane.

    • Final Yield: ~85-90% (Step 2)

    • Characterization: White crystalline solid, MP 95–96°C.

Process Workflow & Troubleshooting

Workflow Step1_Start Start: Methyl Salicylate + AlCl3 + AcCl in DCM Step1_React Reaction: 4h @ RT (Monitor TLC) Step1_Start->Step1_React Step1_Quench Quench: Pour into Ice/HCl (Exothermic!) Step1_React->Step1_Quench Step1_Isolate Isolation: Phase Sep -> Dry -> Evap Recrystallize (Hexane) Step1_Quench->Step1_Isolate Step1_Check Checkpoint: Solid MP 60-62°C? Step1_Isolate->Step1_Check Step1_Check->Step1_Isolate No (Re-purify) Step2_React Methylation: + MeI + K2CO3 Reflux Acetone 6-8h Step1_Check->Step2_React Yes Step2_Workup Workup: Filter Salts -> Evap -> Wash w/ NaOH (remove phenol) Step2_React->Step2_Workup Final_Product Final Product: Methyl 5-acetyl-2-methoxybenzoate MP 95-96°C Step2_Workup->Final_Product

Figure 2: Operational workflow for the two-step synthesis.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield (Step 1) Inactivation of AlCl₃ by moisture.Use fresh, anhydrous AlCl₃. Ensure DCM is dry.
Sticky Solid (Step 1) Incomplete hydrolysis of Al-complex.Increase stirring time in HCl/Ice quench.
Phenol remaining (Step 2) Incomplete methylation.Add 0.2 eq more MeI and reflux longer. Grind K₂CO₃ to fine powder.
Color issues Oxidation of phenol.Perform Step 2 under Nitrogen atmosphere.
Safety & Handling (MSDS Highlights)
  • Aluminum Chloride: Reacts violently with water releasing HCl gas. Handle in a fume hood.

  • Methyl Iodide: A suspected carcinogen and volatile neurotoxin. Use extreme caution, double-glove, and use a high-efficiency fume hood. Alternative: Dimethyl Carbonate (DMC) is a greener alternative but requires higher temperatures (autoclave).

  • Acetyl Chloride: Corrosive lachrymator.

References
  • PrepChem. Synthesis of Methyl 5-acetyl-2-methoxybenzoate. Retrieved from [Link]

  • PubChem. Methyl 5-acetyl-2-methoxybenzoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Purification of Methyl 5-acetyl-2-methoxybenzoate by Recrystallization

Abstract This document provides a detailed protocol for the purification of Methyl 5-acetyl-2-methoxybenzoate, a key intermediate in pharmaceutical synthesis, through recrystallization.[1] The protocol is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the purification of Methyl 5-acetyl-2-methoxybenzoate, a key intermediate in pharmaceutical synthesis, through recrystallization.[1] The protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide that emphasizes not only the procedural steps but also the underlying scientific principles. By understanding the causality behind experimental choices, researchers can adapt and troubleshoot the purification process effectively. This guide is structured to ensure scientific integrity, providing a self-validating system for achieving high purity of the target compound.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or insoluble even at high temperatures, allowing for their removal by hot filtration. For Methyl 5-acetyl-2-methoxybenzoate, a white crystalline solid, recrystallization is an excellent method to remove potential impurities from its synthesis.[1]

Understanding Potential Impurities

The synthesis of Methyl 5-acetyl-2-methoxybenzoate typically involves the Friedel-Crafts acylation of methyl 2-methoxybenzoate. This synthetic route can introduce several types of impurities:

  • Unreacted Starting Material: Incomplete acylation can leave residual methyl 2-methoxybenzoate in the crude product.

  • Regioisomers: Acylation of the aromatic ring may not be perfectly regioselective, potentially leading to the formation of other acetylated isomers.

  • By-products of the Acylation Reaction: The conditions of the Friedel-Crafts reaction can sometimes lead to the formation of colored or polymeric by-products.

A successful recrystallization protocol must effectively separate Methyl 5-acetyl-2-methoxybenzoate from these potential contaminants.

Physicochemical Properties of Methyl 5-acetyl-2-methoxybenzoate

A thorough understanding of the physical and chemical properties of the target compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Appearance White crystalline solid
Melting Point Not definitively reported; related compounds exhibit a wide range. Purity assessment will rely on a sharp melting point range after recrystallization.N/A

The Recrystallization Workflow: A Visual Guide

The following diagram outlines the key stages of the recrystallization process for Methyl 5-acetyl-2-methoxybenzoate.

Recrystallization_Workflow Recrystallization Workflow for Methyl 5-acetyl-2-methoxybenzoate A Step 1: Solvent Screening B Step 2: Dissolution of Crude Product A->B Select optimal solvent C Step 3: Decolorization (Optional) B->C Dissolve in minimum hot solvent D Step 4: Hot Filtration (Optional) C->D Add activated carbon E Step 5: Crystallization D->E Remove insoluble impurities F Step 6: Isolation of Crystals E->F Slow cooling to room temperature, then ice bath G Step 7: Washing of Crystals F->G Vacuum filtration H Step 8: Drying G->H Wash with cold solvent I Step 9: Purity Assessment H->I Air or vacuum oven drying

Sources

Application

Application Note: 1H NMR Interpretation of Methyl 5-acetyl-2-methoxybenzoate

This Application Note is designed for researchers and analytical scientists involved in the structural characterization of pharmaceutical intermediates. It details the protocol for acquiring and interpreting the 1H NMR s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the structural characterization of pharmaceutical intermediates. It details the protocol for acquiring and interpreting the 1H NMR spectrum of Methyl 5-acetyl-2-methoxybenzoate , a key building block in the synthesis of various active pharmaceutical ingredients (APIs).

Abstract

Methyl 5-acetyl-2-methoxybenzoate (CAS: 39971-36-3) is a tri-substituted benzene derivative characterized by three distinct functional groups: an ester, a methoxy ether, and a ketone.[1][2] Unambiguous structural assignment requires a rigorous analysis of the aromatic coupling patterns and the electronic effects of substituents.[1][2] This guide provides a step-by-step protocol for sample preparation, acquisition, and a logic-based interpretation of the 1H NMR spectrum, focusing on distinguishing the isomeric aromatic protons and overlapping methyl signals.[1][2]

Structural Analysis & Theoretical Prediction

Before acquisition, a theoretical understanding of the molecule’s electronic environment is essential for accurate assignment.[1][2]

Molecule Architecture[1][2]
  • Core: Benzene ring.[1][2][3][4]

  • Substituents:

    • Position 1: Carbomethoxy group (-COOCH₃) – Electron Withdrawing Group (EWG).[1][2]

    • Position 2: Methoxy group (-OCH₃) – Electron Donating Group (EDG) by resonance.[1][2]

    • Position 5: Acetyl group (-COCH₃) – Electron Withdrawing Group (EWG).[1][2]

Electronic Influence on Chemical Shifts[1][2]
  • H-3 (Proton at C3): Located ortho to the electron-donating Methoxy group.[1][2] This proton is shielded by the +M (mesomeric) effect of oxygen, shifting it upfield relative to benzene.[1][2]

  • H-4 (Proton at C4): Located ortho to the electron-withdrawing Acetyl group and para to the Ester.[1][2] It experiences significant deshielding.[1][2][5]

  • H-6 (Proton at C6): Located ortho to both the Ester and Acetyl groups (the "sandwiched" position).[1][2] This proton experiences the strongest combined deshielding effect, appearing the most downfield.[1][2]

Predicted Coupling Constants ( )
  • 
     (H-3, H-4):  ~8.0 – 9.0 Hz.[1][2]
    
  • 
     (H-4, H-6):  ~2.0 – 3.0 Hz.[1][2]
    
  • 
     (H-3, H-6):  ~0 Hz (typically not resolved).[1][2]
    

Experimental Protocol

Materials
  • Analyte: Methyl 5-acetyl-2-methoxybenzoate (>98% purity).[1][2]

  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Note: DMSO-

      
       may be used if solubility is an issue, but 
      
      
      
      is preferred for sharper resolution of methyl singlets.[1][2]
  • NMR Tube: 5 mm high-precision borosilicate glass (Wilmad 507-PP or equivalent).[1][2]

Sample Preparation Workflow
  • Massing: Weigh 10–15 mg of the solid sample into a clean vial.

  • Dissolution: Add 0.6 mL of

    
    . Vortex gently until the solution is clear and homogeneous.
    
    • Critical Check: Ensure no suspended solids remain; filter through glass wool if necessary to prevent line broadening.[1][2]

  • Transfer: Transfer the solution to the NMR tube using a clean glass Pasteur pipette. Cap immediately to prevent solvent evaporation and moisture ingress.[1][2]

  • Reference: Ensure the solvent level height is ~4.0–4.5 cm to match the coil active volume.

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: Standard 1D Proton (e.g., zg30 on Bruker).[1][2]

  • Temperature: 298 K (25°C).[1][2]

  • Spectral Width: -2 to 14 ppm (to capture acidic impurities if present).[1][2]

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for small molecules).[1][2]

  • Number of Scans (NS): 16 (high concentration) to 64.

  • Acquisition Time (AQ): ~3–4 seconds.[1][2]

Results & Interpretation

The interpretation strategy follows a "Region-Specific" logic, separating the aliphatic methyl groups from the complex aromatic splitting patterns.[1][2]

The Assignment Logic Tree

The following diagram illustrates the decision-making process for assigning signals in this specific molecule.

NMR_Assignment_Logic Start 1H NMR Spectrum Analysis Region_Split Identify Regions Start->Region_Split Aliphatic Aliphatic Region (2.0 - 4.5 ppm) Region_Split->Aliphatic Aromatic Aromatic Region (6.5 - 8.5 ppm) Region_Split->Aromatic Singlet_Check Are they Singlets? Aliphatic->Singlet_Check Acetyl ~2.6 ppm Acetyl (-COCH3) Singlet_Check->Acetyl Most Upfield Methoxy_Ester ~3.9 - 4.0 ppm Methoxy/Ester Overlap Singlet_Check->Methoxy_Ester Deshielded by O Multiplicity Analyze Splitting (J) Aromatic->Multiplicity H3 Doublet (J ~8.8 Hz) Upfield (~7.0 ppm) H-3 (Ortho to OMe) Multiplicity->H3 Large J only H4 Doublet of Doublets (J ~8.8, 2.4 Hz) H-4 Multiplicity->H4 Large + Small J H6 Doublet (J ~2.4 Hz) Most Downfield (~8.4 ppm) H-6 (Ortho to 2 EWGs) Multiplicity->H6 Small J only

Figure 1: Decision logic for assigning protons in Methyl 5-acetyl-2-methoxybenzoate based on chemical shift and multiplicity.

Detailed Spectral Assignments
A. The Aliphatic Region (Methyl Groups)

Three distinct methyl groups are present.[1][2]

  • Acetyl Methyl (-COCH₃):

    • Shift: ~2.55 – 2.60 ppm.[1][2][6]

    • Multiplicity: Singlet (

      
      ).
      
    • Reasoning: Alpha to a carbonyl group, but not attached to a heteroatom. It is the most upfield of the three methyls.[1][2]

  • Ester Methyl (-COOCH₃) & Ether Methyl (-OCH₃):

    • Shift: ~3.90 – 4.00 ppm.[1][2]

    • Multiplicity: Two distinct singlets (

      
       each).
      
    • Differentiation: These signals are often very close.[1][2] The Ester methyl is typically slightly upfield (~3.90 ppm) compared to the Aryl methyl ether (~3.98 ppm) in this specific electronic environment, though 2D NMR (HMBC) is the gold standard for distinguishing them if they do not overlap.[1][2]

B. The Aromatic Region (Coupling Analysis)

The aromatic protons exhibit an AMX spin system (or ABX depending on field strength), characterized by one ortho coupling and one meta coupling.[1][2]

ProtonChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
H-6 8.43 Doublet (d)

Most Deshielded. Ortho to both Ester and Acetyl groups.[1][2] Only shows meta coupling to H-4.
H-4 8.15 Doublet of Doublets (dd)

,

Deshielded. Ortho to Acetyl, Para to Ester.[1][2] Shows large ortho coupling (to H-3) and small meta coupling (to H-6).[1][2]
H-3 7.05 Doublet (d)

Shielded. Ortho to the electron-donating Methoxy group.[1][2] Only shows large ortho coupling to H-4.[1][2]

Note: Chemical shift values are representative of


 solutions and may vary by ±0.05 ppm depending on concentration.

Validation & Quality Control

To ensure the trustworthiness of the data, apply the following self-validation checks:

  • Integration Ratio Check:

    • Normalize the Acetyl methyl singlet (~2.6 ppm) to 3.00.

    • The Aromatic region must integrate to 1:1:1 (H-6 : H-4 : H-3).[1][2]

    • The Methoxy region (~3.9-4.0 ppm) must integrate to 6.00 (or two peaks of 3.00).[1][2]

    • Failure Mode: If the aromatic integrals are 2:2:1, check for symmetry (incorrect structure) or impurities.[1][2]

  • Coupling Constant Match:

    • The

      
      -value of the doublet at ~7.05 ppm (H-3) must match  the large 
      
      
      
      -value of the dd at ~8.15 ppm (H-4).[1][2]
    • The

      
      -value of the doublet at ~8.43 ppm (H-6) must match  the small 
      
      
      
      -value of the dd at ~8.15 ppm (H-4).[1][2]
  • Solvent Satellite Check:

    • Verify

      
       residual peak at 7.26 ppm.[1][2][7][8]
      
    • Verify

      
       peak (variable, usually ~1.56 ppm in dry 
      
      
      
      ).[1][2]

References

  • Compound Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 606426, Methyl 5-acetyl-2-methoxybenzoate. Retrieved from [Link]

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[1][2] SDBS Compounds and Spectral Search. (Cross-reference for substituted benzoates).

  • NMR Methodology: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text for substituent additivity rules).

Sources

Method

Application Note: Precision Bromination of Methyl 5-acetyl-2-methoxybenzoate

-Bromination Protocols for High-Purity Intermediate Synthesis Executive Summary & Strategic Rationale Methyl 5-(2-bromoacetyl)-2-methoxybenzoate is a critical pharmacophore precursor, widely utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026


-Bromination Protocols for High-Purity Intermediate Synthesis

Executive Summary & Strategic Rationale

Methyl 5-(2-bromoacetyl)-2-methoxybenzoate is a critical pharmacophore precursor, widely utilized in the synthesis of adrenergic receptor agonists, kinase inhibitors, and complex heterocycles (e.g., thiazoles via Hantzsch synthesis).

The transformation involves the


-bromination of the acetyl group on Methyl 5-acetyl-2-methoxybenzoate. While conceptually simple, this reaction presents two significant process risks:
  • Poly-bromination: Formation of the

    
    -dibromo impurity, which is difficult to purge downstream.
    
  • Regioselectivity (Ring Bromination): The C-2 methoxy group activates the aromatic ring (specifically the C-3 position), creating a competition between Electrophilic Aromatic Substitution (EAS) and the desired

    
    -carbonyl substitution.
    

This guide presents two validated protocols designed to mitigate these risks: a Standard Scalable Protocol (Method A) using elemental bromine for high-throughput, and a High-Selectivity Protocol (Method B) using Copper(II) Bromide for high-purity requirements.

Mechanistic Insight & Pathway Analysis

Understanding the mechanism is the key to controlling selectivity. The reaction does not proceed via direct attack on the ketone, but rather through an acid-catalyzed enol intermediate .

Critical Control Point: The Enol Gate

The reaction rate is zero-order with respect to bromine concentration and first-order with respect to the ketone and acid catalyst.[1] This implies that enolization is the rate-determining step .[1] To favor side-chain bromination over ring bromination, we must maximize the concentration of the protonated ketone intermediate while keeping the temperature low to suppress the higher-activation-energy EAS pathway.

BrominationMechanism cluster_control Process Control Zone Start Methyl 5-acetyl-2-methoxybenzoate (Keto Form) Activated Protonated Carbonyl (Intermediate) Start->Activated + H+ SideProduct Ring Brominated Impurity (Avoid) Start->SideProduct Direct EAS (High Temp) Acid Acid Catalyst (H+) Acid->Activated Enol Enol Tautomer (Nucleophile) Activated->Enol - H+ (alpha) Product Methyl 5-(2-bromoacetyl)- 2-methoxybenzoate Enol->Product + Br+ Bromine Br2 / CuBr2 (Electrophile) Bromine->Product

Figure 1: Mechanistic pathway highlighting the Enol intermediate as the critical control point for selectivity.

Experimental Protocols

Method A: Elemental Bromine ( ) in Acetic Acid

Best for: Large-scale synthesis, cost-efficiency. Risk: Requires strict temperature control to prevent dibromination.[1]

Reagents & Materials
  • Substrate: Methyl 5-acetyl-2-methoxybenzoate (1.0 eq)

  • Bromine (

    
    ): 1.05 eq (High purity)
    
  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalyst: 48% HBr in AcOH (Catalytic, 0.1 eq) - Initiator

Step-by-Step Protocol
  • Dissolution: Charge the reactor with Methyl 5-acetyl-2-methoxybenzoate (10 g, 48 mmol) and Glacial Acetic Acid (50 mL). Stir until fully dissolved.

  • Activation: Add 0.5 mL of 33-48% HBr in Acetic Acid. This eliminates the "induction period" where bromine accumulates unreacted, preventing a runaway exotherm later.

  • Controlled Addition:

    • Cool the solution to 15–20°C .

    • Prepare a solution of Bromine (2.6 mL, 50.4 mmol) in Acetic Acid (10 mL).

    • Add the Bromine solution dropwise over 60 minutes .

    • Visual Check: The solution should remain orange/red but not turn dark opaque brown (indicating accumulation). The color should fade slightly between drops as

      
       is consumed.
      
  • Reaction Monitoring: Stir at 20°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.

    • Endpoint: < 2% Starting Material.[2]

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product often precipitates as a solid.

    • If solid forms: Filter, wash with cold water (

      
       mL) to remove acid.
      
    • If oil forms: Extract with Dichloromethane (DCM), wash with sat.

      
       (careful: gas evolution), then brine. Dry over 
      
      
      
      .
  • Purification: Recrystallize from Methanol or Ethanol/Water if necessary to remove traces of dibromo impurity.

Method B: Copper(II) Bromide ( ) Heterogeneous System

Best for: High purity, lab scale, high regioselectivity. Mechanism:


 acts as both the brominating agent and Lewis acid. The reaction is heterogeneous, releasing 

slowly, which drastically reduces the concentration of free bromine and suppresses dibromination [1].
Reagents & Materials
  • Substrate: Methyl 5-acetyl-2-methoxybenzoate (1.0 eq)

  • Reagent: Copper(II) Bromide (

    
    ): 2.0 eq[3]
    
  • Solvent: Ethyl Acetate (EtOAc) / Chloroform (

    
    ) (1:1 mixture)
    
Step-by-Step Protocol
  • Suspension: In a round-bottom flask equipped with a reflux condenser, suspend finely powdered

    
     (21.4 g, 96 mmol) in EtOAc/CHCl3 (100 mL).
    
  • Addition: Add Methyl 5-acetyl-2-methoxybenzoate (10 g, 48 mmol) in one portion.

  • Reflux: Heat the mixture to vigorous reflux (~70°C).

    • Observation: The black

      
       solid will gradually turn into a white solid (CuBr) as the reaction proceeds. This serves as a visual progress indicator.
      
  • Completion: Reflux for 3–5 hours. Monitor by TLC.[1]

  • Workup:

    • Cool to room temperature.[4]

    • Filter off the white CuBr salts (hazardous waste: copper).

    • Evaporate the filtrate to dryness.

    • The residue is usually high-purity product requiring minimal purification.

Comparative Data & Decision Matrix

ParameterMethod A (

/AcOH)
Method B (

)
Selectivity (Mono:Di) Good (90:10 if controlled)Excellent (>98:2)
Atom Economy HighLow (Stoichiometric Cu waste)
Scalability High Low (Heterogeneous mixing issues)
Safety Profile Low (Handling liquid

)
Medium (Copper waste, no free

)
Reaction Time 1–2 Hours3–6 Hours

Process Control & Validation (Self-Validating Systems)

To ensure the protocol is self-validating, verify the following analytical markers.

NMR Spectroscopy ( , 400 MHz)

The reaction progress can be quantified by tracking the methyl ketone signal.[5]

  • Starting Material: Singlet at

    
    2.58 ppm  (
    
    
    
    ).
  • Product: Singlet at

    
    4.42 ppm  (
    
    
    
    ).
  • Impurity (Dibromo): Singlet at

    
    6.65 ppm  (
    
    
    
    ) - Check this region critically.
Visual Indicators
  • Method A: Rapid decolorization of bromine drops indicates active enolization. If color persists, STOP addition and check temperature/catalyst.

  • Method B: Conversion of black powder (

    
    ) to white powder (
    
    
    
    ).
Troubleshooting Table
IssueDiagnosisCorrective Action
High Dibromo Impurity Excess Bromine or High TempReduce temp to 10°C; Slow down addition rate.
Reaction Stalls Acid catalyst depletionAdd 0.1 eq HBr/AcOH; Ensure anhydrous conditions.
Ring Bromination "Hard" electrophilic attackAvoid Lewis acids like

or

. Stick to proton catalysis.

Safety & Handling

  • Lachrymator Hazard:

    
    -Halo ketones are potent lachrymators (tear gas agents). All operations must be performed in a functioning fume hood.  Glassware should be rinsed with a dilute sodium thiosulfate solution before removal from the hood.
    
  • Bromine Burns: Elemental bromine causes severe chemical burns. Keep 10% Sodium Thiosulfate solution nearby as a neutralizer.

  • Copper Waste: Method B generates copper salts which must be disposed of as heavy metal waste, not down the drain.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[2][3][6] The Journal of Organic Chemistry, 29(12), 3459–3461.[6] [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Gao, Y., et al. (2024).

    
    -bromination reaction on acetophenone derivatives.[7] BMC Chemistry, 18, 38. (Discussion on mechanism and alternative reagents).
    [Link]
    

Sources

Application

Application Note: A Validated HPLC-UV Method for the Quantification of Methyl 5-acetyl-2-methoxybenzoate

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Methyl 5-acetyl-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Methyl 5-acetyl-2-methoxybenzoate. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, and UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for routine quality control and research applications.[1][2][3][4]

Introduction

Methyl 5-acetyl-2-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds.[5] Its purity and concentration must be carefully controlled to ensure the quality and safety of the final active pharmaceutical ingredient (API). This necessitates a reliable and validated analytical method for its quantification.

This document provides a comprehensive guide for the determination of Methyl 5-acetyl-2-methoxybenzoate using RP-HPLC with UV detection. We will delve into the rationale behind the method development choices and provide a step-by-step protocol for its implementation and validation.

Compound Properties:

  • Chemical Name: Methyl 5-acetyl-2-methoxybenzoate[6]

  • CAS Number: 39971-36-3[6]

  • Molecular Formula: C₁₁H₁₂O₄[6][7]

  • Molecular Weight: 208.21 g/mol [6][7]

  • Appearance: White crystalline solid[5]

The structure of Methyl 5-acetyl-2-methoxybenzoate, containing a substituted benzene ring, makes it an ideal candidate for UV spectrophotometric detection.

Method Development and Rationale

The primary objective was to develop a simple, rapid, and reliable HPLC method.

  • Choice of Chromatography Mode: Reversed-phase HPLC was selected due to its versatility and suitability for analyzing moderately polar organic compounds like the target analyte. A C18 column was chosen as the stationary phase to provide adequate retention and separation.

  • Mobile Phase Selection: A mobile phase consisting of an organic modifier and an aqueous component is standard for RP-HPLC. Acetonitrile was chosen over methanol for its lower viscosity and stronger elution strength. A simple isocratic elution with a mixture of acetonitrile and water was found to provide a good balance between analysis time and resolution.

  • Detection Wavelength: The presence of the benzene ring and carbonyl groups in the analyte's structure suggests strong UV absorbance. Based on the analysis of structurally similar compounds, a UV detection wavelength was selected to ensure high sensitivity. For substituted benzoates, wavelengths in the range of 230-280 nm are commonly used.[8][9] A wavelength of 254 nm was chosen for this method.

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient for this analysis.

Experimental Protocol

Reagents and Materials
  • Methyl 5-acetyl-2-methoxybenzoate reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 5-acetyl-2-methoxybenzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing Methyl 5-acetyl-2-methoxybenzoate and dissolve it in a suitable volume of methanol to achieve a theoretical concentration within the calibration range. Further dilute with the mobile phase if necessary. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3][4]

System Suitability

System suitability was assessed by injecting six replicate injections of a 20 µg/mL standard solution. The acceptance criteria were:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (%RSD) of peak area: ≤ 2.0%

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), the reference standard, and a sample solution. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of Methyl 5-acetyl-2-methoxybenzoate.

Linearity and Range

Linearity was determined by analyzing a series of standard solutions at five concentration levels (e.g., 5, 10, 20, 30, 40 µg/mL). The calibration curve was generated by plotting the peak area against the concentration.

ParameterResult
Linearity Range 5 - 40 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Spike Level% Recovery (Mean ± SD, n=3)
80% 99.5 ± 0.8%
100% 100.2 ± 0.5%
120% 100.8 ± 0.7%
Precision
  • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts.

Precision Level%RSD
Repeatability ≤ 1.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters were checked under each varied condition and found to be within the acceptance criteria.

Visualizations

Diagram 1: Method Development and Validation Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Application Define_ATP Define Analytical Target Profile (ATP) Select_Method Select HPLC-UV Method Define_ATP->Select_Method Optimize_Params Optimize Chromatographic Parameters (Column, Mobile Phase, Wavelength) Select_Method->Optimize_Params Specificity Specificity Optimize_Params->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis SST System Suitability Testing

A flowchart of the overall method development and validation process.

Diagram 2: Routine Sample Analysis Protocol

G Start Start Analysis Prep Prepare Mobile Phase, Standards, and Samples Start->Prep Equilibrate Equilibrate HPLC System Prep->Equilibrate SST_Check Perform System Suitability Test (SST) Equilibrate->SST_Check Inject_Samples Inject Blank, Standards, and Samples SST_Check->Inject_Samples Pass Fail Troubleshoot and Re-equilibrate SST_Check->Fail Fail Acquire_Data Acquire and Process Data Inject_Samples->Acquire_Data Calculate Calculate Results Acquire_Data->Calculate Report Report Results Calculate->Report Fail->Equilibrate

Step-by-step workflow for routine analysis of samples.

Conclusion

The RP-HPLC method described in this application note is a reliable, accurate, and precise method for the quantification of Methyl 5-acetyl-2-methoxybenzoate. The method has been successfully validated according to ICH guidelines and is suitable for routine use in quality control laboratories.

References

  • GSRS. METHYL 5-ACETYL-2-METHOXYBENZOATE. Available at: [Link]

  • PubChem. Methyl 5-acetyl-2-methoxybenzoate. Available at: [Link]

  • Asian Journal of Applied Science and Technology. HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Available at: [Link]

  • PubMed. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • European Medicines Agency (EMA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

Sources

Method

Application Note: High-Throughput Solid-Phase Synthesis of Heterocyclic Libraries Using Methyl 5-acetyl-2-methoxybenzoate

Executive Summary Methyl 5-acetyl-2-methoxybenzoate represents a highly versatile "privileged scaffold" for drug discovery, particularly in the synthesis of heterocycle-fused combinatorial libraries. Its structure integr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-acetyl-2-methoxybenzoate represents a highly versatile "privileged scaffold" for drug discovery, particularly in the synthesis of heterocycle-fused combinatorial libraries. Its structure integrates three distinct chemical handles: an acetyl group (C5 position) suitable for aldol/Claisen condensations, a methoxy group (C2 position) providing electron-donating modulation, and a methyl ester (C1 position) serving as a robust anchor point for resin attachment.

This Application Note details the protocols for transforming this precursor into a library of diaryl-pyrazoles and pyrimidines —motifs commonly found in kinase inhibitors and anti-inflammatory agents. We prioritize a "Resin-to-Hit" workflow, emphasizing high-fidelity loading, on-resin cyclization, and traceless cleavage.

Chemical Profile & Strategic Rationale

PropertySpecificationStrategic Relevance in SPOS
Compound Name Methyl 5-acetyl-2-methoxybenzoateCore Scaffold
CAS Number 39971-36-3Unique Identifier
MW 208.21 g/mol Low MW allows for extensive decoration (Fragment-Based Design)
LogP ~1.7Optimal lipophilicity for drug-like intermediates
Functional Handle A Methyl Ester (-COOMe)Anchor: Precursor to carboxylic acid for amide/ester resin linkage.
Functional Handle B Acetyl Group (-COCH3)Diversity Point: Alpha-carbon acidity allows Claisen-Schmidt condensation.
Functional Handle C Methoxy Group (-OMe)Modulator: Ortho-positioning influences solubility and biological binding.
Mechanism of Action: The "Dual-Diversity" Pathway

The workflow exploits the acetyl group's reactivity while the molecule is tethered to the solid support. By converting the acetyl moiety into an


-unsaturated ketone (chalcone) on-resin, we unlock a divergent pathway to multiple heterocycles.

G Start Methyl 5-acetyl-2-methoxybenzoate Hydrolysis Hydrolysis (LiOH/THF) Start->Hydrolysis Acid Free Acid Intermediate Hydrolysis->Acid Loading Resin Loading (Rink Amide/Wang) Acid->Loading ResinBound Resin-Bound Scaffold Loading->ResinBound Condensation Claisen-Schmidt (R-CHO, Base) ResinBound->Condensation Diversity Step 1 Chalcone On-Resin Chalcone Condensation->Chalcone Cyclization Cyclization (Hydrazines/Guanidines) Chalcone->Cyclization Diversity Step 2 Final Final Heterocycle Library (Pyrazoles/Pyrimidines) Cyclization->Final TFA Cleavage

Figure 1: Strategic workflow for converting Methyl 5-acetyl-2-methoxybenzoate into bioactive libraries.

Experimental Protocols

Phase 1: Scaffold Preparation (Pre-Resin)

The methyl ester must be hydrolyzed to the free acid to facilitate standard peptide coupling to amine-functionalized resins (e.g., Rink Amide). Direct transesterification to Wang resin is possible but often lower yielding due to steric hindrance at the ortho-methoxy position.

Protocol A: Saponification

  • Dissolution: Dissolve 10.0 g (48 mmol) of Methyl 5-acetyl-2-methoxybenzoate in 100 mL THF:MeOH (1:1).

  • Reaction: Add 60 mL of 2M LiOH (aq). Stir at ambient temperature for 4 hours. Monitor by TLC (EtOAc/Hex 1:1) until the starting material spot (Rf ~0.6) disappears.

  • Workup: Acidify to pH 2 with 1M HCl. The product, 5-acetyl-2-methoxybenzoic acid , will precipitate. Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: >95%[1][2][3]

    • Validation: LC-MS (ESI-) m/z 193 [M-H]-.

Phase 2: Resin Loading

Resin Choice: Rink Amide MBHA Resin (Loading 0.6–0.8 mmol/g). Rationale: Provides a C-terminal primary amide upon cleavage, increasing the polarity and H-bond donor capacity of the final drug-like molecule.

Protocol B: Immobilization

  • Swelling: Place 1.0 g of Rink Amide resin in a solid-phase reaction vessel (SPRV). Swell in DMF (10 mL) for 30 min. Drain.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (3x), DCM (3x), DMF (3x).

  • Coupling:

    • Dissolve 5-acetyl-2-methoxybenzoic acid (3.0 equiv), HBTU (2.9 equiv), and HOBt (3.0 equiv) in DMF (8 mL).

    • Add DIPEA (6.0 equiv) to the solution.

    • Add the activated mixture to the resin. Shake at RT for 2 hours.

  • QC Check: Perform a Kaiser Test. A negative result (yellow beads, colorless solution) indicates successful coupling.

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine (1:1) in DCM for 30 min to cap unreacted amines.

Phase 3: Library Generation (On-Resin Chemistry)
Step 3.1: Claisen-Schmidt Condensation (Chalcone Formation)

This step introduces the first point of diversity (


) using aromatic aldehydes.
ReagentEquivalentsRole
Aromatic Aldehyde (

-CHO)
10.0Diversity Reagent
KOtBu (in THF) or NaOH (aq) 10.0Base Catalyst
DMSO/EtOH (1:1) SolventReaction Medium

Protocol:

  • Suspend the resin-bound acetophenone in DMSO/EtOH (1:1).

  • Add the aldehyde (10 equiv) followed by 1M NaOH (10 equiv).

  • Shake at 60°C for 12 hours.

  • Wash: Drain and wash extensively with water (to remove base), EtOH, DMF, and DCM.

    • Note: The resin color typically deepens (yellow/orange) due to the extended conjugation of the formed enone.

Step 3.2: Heterocycle Cyclization

This step determines the final core structure (Diversity Point


).

Option A: Pyrazole Synthesis (Kinase Inhibitor Motif) Reagent: Hydrazine hydrate or Substituted Hydrazines (


-NHNH

).
  • Suspend resin in EtOH.

  • Add Hydrazine (20 equiv).

  • Heat at 80°C for 8 hours.

  • Wash: EtOH (3x), DMF (3x), DCM (3x).

Option B: Pyrimidine Synthesis Reagent: Guanidine HCl or Amidine derivatives.

  • Suspend resin in DMF.

  • Add Guanidine HCl (10 equiv) and

    
     (15 equiv).
    
  • Heat at 90°C for 16 hours.

  • Wash: Water, DMF, DCM.[4]

Phase 4: Cleavage and Isolation
  • Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5%

    
    .
    
  • Reaction: Add 10 mL cocktail to 1.0 g resin. Shake for 2 hours at RT.

  • Collection: Filter resin and collect the filtrate. Wash beads with 2 mL TFA.

  • Precipitation: Add cold Diethyl Ether to the filtrate to precipitate the crude product. Centrifuge and dry.

Troubleshooting & Quality Control

Mechanistic Troubleshooting Guide

QC Problem Low Yield or Impurity? Check1 Kaiser Test Positive after Loading? Problem->Check1 Action1 Recouple using HATU instead of HBTU Check1->Action1 Yes Check2 Incomplete Aldol Condensation? Check1->Check2 No Action2 Increase Temp to 70°C Use Microwave Irradiation (50W, 10 min) Check2->Action2 Yes Check3 Michael Addition Byproducts? Check2->Check3 No Action3 Ensure thorough washing of base before Cyclization step Check3->Action3 Yes

Figure 2: Decision tree for optimizing on-resin synthesis yields.

Analytical Specifications
  • 1H NMR (DMSO-d6): Look for the disappearance of the acetyl singlet (

    
     2.5 ppm) and appearance of pyrazole protons (
    
    
    
    6.5–7.0 ppm).
  • LC-MS: Purity >85% is expected for crude cleavage products. Major impurities often include unreacted chalcone if cyclization is incomplete.

References

  • PubChem. Methyl 5-acetyl-2-methoxybenzoate - Compound Summary.[5] National Library of Medicine. Available at: [Link]

  • Dörwald, F. Z.Organic Synthesis on Solid Phase: Supports, Linkers, Reactions. Wiley-VCH, 2nd Edition. (General reference for Claisen-Schmidt on solid phase).
  • Powers, D. G., et al. "Automated parallel synthesis of chalcone-based libraries." Tetrahedron 54.16 (1998): 4085-4096.
  • Marzinzik, A. L., & Felder, E. R. "Solid-Support Synthesis of Highly Functionalized Pyrazoles and Isoxazoles." Tetrahedron Letters 37.7 (1996): 1003-1006.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Methyl 5-acetyl-2-methoxybenzoate synthesis

Status: Operational | Ticket Volume: High | Topic: Yield Optimization & Impurity Profiling Welcome to the Resolution Center Subject: Troubleshooting Low Yield in Methyl 5-acetyl-2-methoxybenzoate (MAMB) Synthesis. Audien...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Volume: High | Topic: Yield Optimization & Impurity Profiling

Welcome to the Resolution Center

Subject: Troubleshooting Low Yield in Methyl 5-acetyl-2-methoxybenzoate (MAMB) Synthesis. Audience: Process Chemists, Medicinal Chemists, R&D Scientists.

You are likely here because your synthesis of Methyl 5-acetyl-2-methoxybenzoate is stalling. The most common report we receive involves inexplicable mass loss during workup or NMR spectra showing a "missing" methyl peak. This guide deconstructs the synthesis, identifying the specific "Yield Traps" inherent to Friedel-Crafts acylation on electron-rich aromatic esters.

Part 1: The Core Diagnostic (Root Cause Analysis)
Ticket #404: The "Missing Methyl" Phenomenon

Symptom: You performed a Friedel-Crafts acylation on Methyl 2-methoxybenzoate using Aluminum Chloride (


) and Acetyl Chloride. The reaction looked dark and consumed starting material, but after aqueous workup, the product is a phenol (Methyl 5-acetyl-2-hydroxybenzoate) or yield is <30%.

The Technical Reality: You have triggered a Lewis Acid-Mediated Demethylation .


 is not just an acylation catalyst; it is a potent demethylating agent for aryl methyl ethers, especially those with ortho-carbonyl groups (like your ester). The aluminum coordinates to the ether oxygen and the ester carbonyl, forming a stable chelate that facilitates the cleavage of the 

bond.

The Mechanism of Failure:

  • Coordination:

    
     binds to the methoxy oxygen.[1]
    
  • Nucleophilic Attack: Chloride ions (

    
    ) or excess substrate attack the methyl group.
    
  • Cleavage: The methyl group leaves as

    
    , generating the aluminum phenoxide.
    
  • Workup: Acidic quench hydrolyzes the Al-O bond, releasing the phenol (Methyl 5-acetyl-2-hydroxybenzoate), not your desired methoxy ether.

Key Insight: Direct acylation of the methoxy-ester using


 is chemically "fighting uphill." The path of least resistance is the 2-step protocol described in Ticket #200 .
Part 2: The "Golden Route" (Recommended Workflow)

To maximize yield, we must invert the logic: Acetylate the Phenol, then Methylate. This route utilizes the "Yield Trap" from Ticket #404 as a stabilizing feature. The free phenol coordinates with


, protecting the ester from hydrolysis and directing the acetyl group exclusively to the 5-position (para to the activating -OH).
Workflow Diagram: The 2-Step Correction

SynthesisWorkflow Start Methyl Salicylate (Starting Material) Step1 Step 1: F-C Acylation (AcCl + AlCl3) Start->Step1 Solvent: DCM/PhNO2 Temp: 0-25°C Inter Intermediate: Methyl 5-acetyl-2-hydroxybenzoate (Stable Chelate) Step1->Inter 90%+ Regioselectivity (Para to OH) Step2 Step 2: O-Methylation (MeI or DMS + Base) Inter->Step2 K2CO3 / Acetone Reflux End Target: Methyl 5-acetyl-2-methoxybenzoate Step2->End Yield: >85% (Overall)

Caption: Figure 1. The High-Yield "Inversion" Strategy.[1] By acetylating the phenol first, we avoid the demethylation side-reaction entirely.

Part 3: Detailed Protocols & Troubleshooting
Protocol A: Friedel-Crafts Acylation (Step 1)

Target: Methyl 5-acetyl-2-hydroxybenzoate[2][3]

Reagents:

  • Methyl Salicylate (1.0 eq)[4]

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (

    
    ) (2.5 eq) — Note: Excess required due to complexation with phenol and ester.
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under

    
    . Add 
    
    
    
    and DCM. Cool to 0°C.[5]
  • Addition: Add Acetyl Chloride dropwise. The slurry will clarify slightly.

  • Substrate: Add Methyl Salicylate dropwise over 30 mins. Critical: Keep T < 5°C to prevent ester hydrolysis.

  • Reaction: Allow to warm to Room Temp (25°C). Stir for 4-6 hours.

    • QC Check: TLC should show a new spot (lower

      
       than SM due to H-bonding).
      
  • Quench: Pour mixture slowly onto ice/HCl slurry. Violent exotherm warning.

  • Workup: Extract with DCM. Wash with brine. Recrystallize from Hexane/EtOAc if necessary.

Troubleshooting Table: Step 1

Issue Probable Cause Corrective Action

| Low Conversion | Old/Wet


 | 

must be yellow/white powder, not gray clumps. Use fresh bottle. | | Ester Hydrolysis | Quench too hot | Keep quench temp <10°C. The ester is labile in hot acid. | | Ortho-Isomer (3-acetyl) | Temperature too high | Run at 0°C -> RT. Do not reflux. The 5-position is kinetically and thermodynamically favored at lower temps. |
Protocol B: Williamson Ether Synthesis (Step 2)

Target: Methyl 5-acetyl-2-methoxybenzoate

Reagents:

  • Intermediate (from Step 1)[6]

  • Methyl Iodide (

    
    ) (1.5 eq) OR Dimethyl Sulfate (DMS) (1.2 eq)
    
  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous)
    
  • Solvent: Acetone (standard) or DMF (faster).

Step-by-Step:

  • Dissolve the phenol intermediate in Acetone.

  • Add

    
    . Stir for 15 mins to form the phenoxide.
    
  • Add Methyl Iodide.

  • Reflux for 4–8 hours.

    • Note: The intramolecular H-bond between the Phenol-OH and the Carbonyl makes the proton harder to remove. Reflux is usually necessary.

  • Workup: Filter off salts. Evaporate solvent.[3][7][8] Partition between EtOAc/Water.

Part 4: FAQ - "I must use the direct route"

User Question: "I already bought 5kg of Methyl 2-methoxybenzoate. I cannot switch starting materials. How do I make the direct Friedel-Crafts work?"

The Specialist's Answer: If you are forced to acetylate the methoxy-ester directly, you must swap the catalyst.


 is too harsh.

Alternative Catalyst System:

  • Catalyst: Tin(IV) Chloride (

    
    ) or Titanium(IV) Chloride (
    
    
    
    ).
  • Why: These are weaker Lewis acids that are less oxophilic than Aluminum, reducing the rate of O-demethylation while still promoting acylation.

  • Trade-off: Reaction times will be longer (12-24h), and you may need to reflux in DCE (80°C).

Lewis Acid Comparison Matrix
CatalystAcylation PowerDemethylation RiskRecommended For

HighCritical (High)Phenols (Methyl Salicylate)

ModerateLowAryl Ethers (Anisole derivs)

ModerateModerateGeneral use (messy workup)

LowNegligibleHighly activated substrates only
Part 5: Decision Logic (Troubleshooting Flow)

Use this logic gate to determine your next experimental move.

TroubleshootingLogic Start Problem: Low Yield Check1 Did you use AlCl3 on the Methoxy substrate? Start->Check1 Result1 Cause: Demethylation. Product is likely the Phenol. Check1->Result1 Yes Check2 Did you use Methyl Salicylate (Phenol) as SM? Check1->Check2 No Yes Yes No No Action1 Solution: Methylate the product (Go to Protocol B) Result1->Action1 Result2 Cause: Incomplete Reaction or Hydrolysis. Check2->Result2 Yes Action2 Check AlCl3 quality. Ensure anhydrous conditions. Result2->Action2

Caption: Figure 2. Diagnostic Logic for Yield Loss. Most failures stem from the mismatch between substrate and Lewis Acid.

References
  • Preparation of methyl 5-acetylsalicylate (Intermediate Synthesis).

    
     in tetrachloroethylene/DCM.
    
    
  • Demethylation of Aryl Methyl Ethers by Aluminum Chloride.

    
     cleaves methoxy groups ortho to carbonyls.
    
    
  • Synthesis of 4-fluoro-2-methylbenzoic acid (Friedel-Crafts Methodology). Source: Google Patents CN110903176A. Context: Illustrates standard industrial conditions for Friedel-Crafts acylation on deactivated benzoate systems.

  • Friedel-Crafts Acylation of 2-Methoxynaphthalene (Regioselectivity). Source: Bulgarian Chemical Communications. Context: Data on solvent and temperature effects on regioselectivity in methoxy-substituted aromatics.[9]

Disclaimer: These protocols involve hazardous chemicals (AlCl3, Methyl Iodide). All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Optimization

Identifying common impurities in the synthesis of Methyl 5-acetyl-2-methoxybenzoate

Welcome to the technical support center for the synthesis of Methyl 5-acetyl-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-acetyl-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify impurities encountered during this synthesis. Our goal is to provide practical, experience-driven advice to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most common synthetic routes to Methyl 5-acetyl-2-methoxybenzoate and what are their associated impurity profiles?

There are two primary synthetic strategies for preparing Methyl 5-acetyl-2-methoxybenzoate, each with a distinct impurity profile that a researcher must be aware of.

Route 1: Friedel-Crafts Acylation of Methyl 2-methoxybenzoate

This is a direct and often preferred method due to its atom economy. The reaction involves the acylation of methyl 2-methoxybenzoate with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).

  • Causality Behind Experimental Choices: The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, the acetyl group is expected to add primarily at the para position (position 5) due to steric hindrance from the adjacent methoxy and ester groups at the ortho position.

Route 2: Esterification of 5-acetyl-2-methoxybenzoic acid

This route involves the synthesis of the carboxylic acid intermediate first, followed by esterification with methanol, typically under acidic conditions (e.g., using sulfuric acid).

  • Causality Behind Experimental Choices: This two-step approach can sometimes offer better control over regioselectivity, but introduces the potential for impurities related to the esterification step.

Below is a diagram illustrating the two primary synthetic pathways.

Synthesis_Routes cluster_route1 Route 1: Friedel-Crafts Acylation cluster_route2 Route 2: Esterification start1 Methyl 2-methoxybenzoate reagent1 Acetyl Chloride / Acetic Anhydride + Lewis Acid (e.g., AlCl₃) start1->reagent1 product Methyl 5-acetyl-2-methoxybenzoate reagent1->product start2 2-Methoxybenzoic acid reagent2 Acylation start2->reagent2 intermediate 5-acetyl-2-methoxybenzoic acid reagent2->intermediate reagent3 Methanol / Acid Catalyst intermediate->reagent3 reagent3->product

Caption: Primary synthetic routes to Methyl 5-acetyl-2-methoxybenzoate.

FAQ 2: I've performed the Friedel-Crafts acylation and my NMR shows unexpected peaks. What are the likely isomeric impurities?

A common issue in the Friedel-Crafts acylation of anisole derivatives is the formation of regioisomers.[1] While the para-substituted product (5-acetyl) is major, ortho- and meta-isomers can also be formed.

  • Expertise & Experience: The electron-donating methoxy group strongly directs ortho- and para-addition. However, the choice of Lewis acid and reaction conditions can influence the isomer ratio. Stronger Lewis acids and higher temperatures can sometimes lead to isomerization.

Table 1: Potential Isomeric Impurities and their Identification

Impurity NameStructureExpected NMR Signals (Aromatic Region)
Methyl 4-acetyl-2-methoxybenzoate IsomerSignals will differ from the desired product due to different substitution patterns.
Methyl 3-acetyl-2-methoxybenzoate IsomerSignals will differ from the desired product due to different substitution patterns.

Troubleshooting Protocol: Isomer Identification and Removal

  • Analytical Verification:

    • ¹H NMR Spectroscopy: Carefully analyze the aromatic region. The desired 5-acetyl isomer will have a distinct splitting pattern for the three aromatic protons. Isomeric impurities will show different patterns.

    • HPLC Analysis: Develop a high-performance liquid chromatography (HPLC) method to resolve the different isomers. A reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase is a good starting point.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for removing isomeric impurities. Experiment with different solvent systems (e.g., methanol, ethanol, ethyl acetate/hexanes) to find conditions where the desired isomer has lower solubility than the impurities.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the isomers. A gradient elution with a mixture of ethyl acetate and hexanes is a common choice.

FAQ 3: My reaction seems to have stalled or the yield is very low. What are the potential causes and how can I troubleshoot this?

Low yields can be attributed to several factors, from reagent quality to reaction conditions.

  • Deactivation of the Aromatic Ring: Friedel-Crafts reactions are sensitive to deactivating groups on the aromatic ring. While the methoxy group is activating, any strongly deactivating impurities in the starting material can hinder the reaction.[2]

  • Catalyst Inactivity: Lewis acids like AlCl₃ are moisture-sensitive. Contamination with water will deactivate the catalyst.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a low conversion of the starting material.

Troubleshooting Workflow for Low Yields

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity and Dryness start->check_reagents check_catalyst Ensure Anhydrous Lewis Acid check_reagents->check_catalyst check_conditions Optimize Reaction Time and Temperature check_catalyst->check_conditions monitor_reaction Monitor Reaction Progress (TLC/HPLC) check_conditions->monitor_reaction workup Review Work-up Procedure monitor_reaction->workup outcome_success Improved Yield workup->outcome_success outcome_fail Yield Still Low workup->outcome_fail

Caption: Troubleshooting workflow for low reaction yields.

FAQ 4: I've noticed a byproduct that seems to have lost a methyl group. What could be causing this?

Demethylation of the methoxy group is a known side reaction in Friedel-Crafts acylations, especially with strong Lewis acids like AlCl₃.[3] This results in the formation of a phenolic impurity, Methyl 5-acetyl-2-hydroxybenzoate.

  • Trustworthiness: This side reaction is mechanistically plausible as the Lewis acid can coordinate to the oxygen of the methoxy group, facilitating cleavage of the methyl group.

Table 2: Common Byproducts and their Identification

Impurity NameStructureIdentification Notes
Methyl 5-acetyl-2-hydroxybenzoate Phenolic byproductBroad singlet in ¹H NMR for the phenolic -OH. May chelate with the ester carbonyl, shifting the carbonyl stretch in IR spectroscopy.
5-acetyl-2-methoxybenzoic acid Unreacted starting material (from Route 2) or hydrolysis productBroad singlet for the carboxylic acid proton in ¹H NMR. Can be detected by a change in pH and will have different solubility properties.
Methyl 2-methoxybenzoate Unreacted starting material (from Route 1)Absence of the acetyl group signals in ¹H NMR (singlet around 2.5 ppm).

Protocol for Minimizing Demethylation and Removing Phenolic Impurities

  • Reaction Optimization:

    • Milder Lewis Acid: Consider using a milder Lewis acid such as FeCl₃ or ZnCl₂.

    • Lower Temperature: Running the reaction at a lower temperature can often suppress side reactions.

  • Purification Strategy:

    • Aqueous Base Wash: During the work-up, washing the organic layer with a dilute aqueous base (e.g., 1M NaOH or NaHCO₃) will deprotonate the acidic phenolic impurity, transferring it to the aqueous layer.

    • Acidification and Re-extraction: The phenolic impurity can be recovered from the basic aqueous layer by acidification followed by extraction with an organic solvent, if desired for characterization.

References

  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (CN1884259A)
  • Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate. (CN105646294A)
  • Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE? Guidechem.
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
  • Friedel-Crafts Acyl
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid. (PMC - NIH).
  • Preparation method of 2-methoxy-5-sulfamoylbenzoic acid.
  • Methyl 2-methoxy-5-sulfamoylbenzo
  • Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (CN105439915A)
  • Methyl 5-chloro-2-methoxybenzo
  • Methyl 5-acetyl-2-methoxybenzo
  • Esterification test of Benzoic acid. (2020). YouTube.
  • EAS Reactions (3)
  • Limitations of Friedel-Crafts Alkyl
  • Friedel–Crafts acylation of substituted anisole. (2021). Chemistry Stack Exchange.
  • Kinetic research and modeling of benzoic acid esterification process.
  • Friedel-Crafts Acyl
  • Procedure for the preparation of esters of benzoic acid.
  • A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids.

Sources

Troubleshooting

Side reactions to consider when using Methyl 5-acetyl-2-methoxybenzoate

CAS: 39971-36-3 | Formula: C₁₁H₁₂O₄ | Role: Pharmaceutical Intermediate (e.g., Mosapride, Itopride)[1] Introduction: Navigating Reactivity Welcome to the Technical Support Center for Methyl 5-acetyl-2-methoxybenzoate . T...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 39971-36-3 | Formula: C₁₁H₁₂O₄ | Role: Pharmaceutical Intermediate (e.g., Mosapride, Itopride)[1]

Introduction: Navigating Reactivity

Welcome to the Technical Support Center for Methyl 5-acetyl-2-methoxybenzoate . This scaffold is a critical "switchboard" molecule in medicinal chemistry.[1][2] It possesses three distinct reactive centers:

  • Electrophilic Carbonyl (Acetyl): Prone to reduction, condensation, and alpha-functionalization.[1][2]

  • Labile Ester (Methyl Benzoate): Susceptible to hydrolysis and transesterification.[1][2]

  • Electron-Rich Ring (Anisole core): Activated by the methoxy group, influencing regioselectivity.[1][2]

This guide addresses the specific side reactions that occur when these reactive centers compete.

Module 1: Chemo-Selective Reduction Failures

User Issue: "I attempted to reduce the ketone to the alcohol using LiAlH₄, but I lost the methyl ester group."

Root Cause: Over-Reduction

The methyl ester at position 1 is electronically coupled to the aromatic ring.[1][2] While less reactive than the acetyl ketone at position 5, strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) will indiscriminately reduce both the ketone (to secondary alcohol) and the ester (to primary alcohol/diol).[2]

Troubleshooting Protocol

To selectively reduce the acetyl group while preserving the ester:

  • Reagent Selection: Switch to Sodium Borohydride (NaBH₄) . It is chemoselective for ketones/aldehydes in the presence of esters.[1][2]

  • Solvent Choice: Use Methanol (MeOH) or Ethanol (EtOH).[1][2]

    • Critical Warning: If using EtOH, keep temperatures low (0°C) to prevent transesterification (swapping methyl ester for ethyl ester).[1][2]

  • Stoichiometry: Use 0.5 to 1.0 equivalents of NaBH₄. Excess is generally tolerated but unnecessary.[1][2]

Decision Pathway: Reduction Strategy

ReductionPath Start Target: Reduce Acetyl Group Choice Select Reducing Agent Start->Choice LiAlH4 LiAlH4 (Strong) Choice->LiAlH4 Avoid NaBH4 NaBH4 (Mild) Choice->NaBH4 Recommended ResultBad SIDE REACTION: Diol Formation (Ester Reduced) LiAlH4->ResultBad ResultGood DESIRED PRODUCT: Hydroxy-ester (Ester Intact) NaBH4->ResultGood

Figure 1: Decision tree for chemoselective reduction, highlighting the risk of over-reduction with strong hydrides.

Module 2: Alpha-Halogenation & Over-Reaction

User Issue: "During bromination of the acetyl group, I see a mixture of mono-bromo, di-bromo, and starting material."

Root Cause: Kinetic Control Failure

When synthesizing the


-bromoacetyl derivative (a common precursor for aminothiazoles or other heterocycles), the reaction rate for the second bromination is often competitive with the first.[1][2]
Troubleshooting Protocol
  • Lewis Acid Catalysis: Do not rely solely on uncatalyzed bromination.[1][2] Use a Lewis acid (e.g., AlCl₃) or acid catalysis (HBr/AcOH) to promote enolization.[1][2]

  • Stoichiometry: strictly limit Bromine (

    
    ) to 0.95 - 1.0 equivalents .
    
  • Temperature: Maintain

    
     to 
    
    
    
    . Higher temperatures favor thermodynamic di-halogenation.[1][2]

Quantitative Comparison of Conditions:

ConditionMono-Bromo YieldDi-Bromo ImpurityStarting Material

(1.1 eq), RT
65%20%15%

(0.95 eq),

88% < 3%9%
Excess

, Reflux
< 10%85% 0%

Module 3: Hydrolysis & Transesterification

User Issue: "My product yield is low after a basic workup, or the NMR shows an ethyl group instead of methyl."

Root Cause: Base Sensitivity

The ester moiety is sensitive to nucleophilic attack.[1][2]

  • Saponification: Strong bases (NaOH, KOH) used during extraction will hydrolyze the ester to the carboxylic acid (Benzoic acid derivative), which dissolves in the aqueous layer and is discarded.[2]

  • Transesterification: If the reaction or workup uses an alcohol different from the ester (e.g., Ethanol solvent with a Methyl ester), alkoxide ions will swap the group.[1][2]

Self-Validating Workup System

To prevent loss of the ester:

  • Quench: Pour reaction mixtures into saturated

    
      (mildly acidic/neutral) rather than water/base.
    
  • Extraction: Use non-nucleophilic organic solvents (DCM or EtOAc).[1][2]

  • Solvent Matching: If recrystallization is required, use Methanol to match the methyl ester.[1][2] Using Ethanol will result in mixed methyl/ethyl esters.[1][2]

Module 4: Unexpected Demethylation (Lewis Acid Risk)

User Issue: "I treated the compound with


 or 

for a subsequent transformation, and the methoxy signal disappeared."
Root Cause: Chelation-Assisted Cleavage

The 2-methoxy group is ortho to the ester carbonyl.[1][2] This proximity allows bidentate Lewis acids (like


, 

, or even

) to chelate between the carbonyl oxygen and the methoxy oxygen.[1][2] This lowers the activation energy for cleaving the methyl ether, reverting it to a phenol (salicylate).[1][2]
Mechanism Visualization

Demethylation Substrate Methyl 5-acetyl-2-methoxybenzoate Complex Chelated Intermediate (Metal binds C=O and O-Me) Substrate->Complex + Lewis Acid LewisAcid Lewis Acid (AlCl3/BBr3) LewisAcid->Complex Product SIDE PRODUCT: Phenol (Demethylated) Complex->Product Heat / Time

Figure 2: Chelation-driven mechanism where strong Lewis acids attack the methoxy group facilitated by the ortho-ester.[1]

Prevention Guide
  • Alternative Reagents: If performing Friedel-Crafts or similar reactions on the ring, use milder catalysts like

    
     or perform the reaction before installing the sensitive ester if possible.[1][2]
    
  • Temperature: Keep Lewis acid reactions below

    
     if the methoxy group must be preserved.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 606426, Methyl 5-acetyl-2-methoxybenzoate. Retrieved from [Link]

  • Google Patents. Process for preparing 2-methoxy-5-amino sulfonyl methyl benzoate (Related Intermediate Chemistry). CN1884259A.[1][2] Retrieved from

  • PrepChem. Synthesis of methyl 5-acetylsalicylate (Mechanistic analog for acetylation). Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues with Methyl 5-acetyl-2-methoxybenzoate in organic solvents

This technical guide addresses solubility challenges associated with Methyl 5-acetyl-2-methoxybenzoate (CAS 39971-36-3) , a critical intermediate in the synthesis of benzamide antipsychotics (e.g., Sulpiride) and other s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses solubility challenges associated with Methyl 5-acetyl-2-methoxybenzoate (CAS 39971-36-3) , a critical intermediate in the synthesis of benzamide antipsychotics (e.g., Sulpiride) and other salicylate-derived APIs.

Status: Active | Topic: Solubility & Purification | Molecule: Methyl 5-acetyl-2-methoxybenzoate

Diagnostic: Identify Your Solubility Issue

Before selecting a solvent system, categorize your specific problem using the diagnostic matrix below. This molecule exhibits a "Goldilocks" behavior—it is too lipophilic for water but too polar for strict hydrocarbons, creating specific process challenges.

Troubleshooting Flowchart

The following decision tree helps you select the correct remediation strategy based on your observation.

SolubilityDiagnostic Start START: What is the primary issue? Issue1 Material won't dissolve for reaction Start->Issue1 Issue2 Material 'Oils Out' during recrystallization Start->Issue2 Issue3 Low Yield / Material stuck in mother liquor Start->Issue3 Sol1 Switch to Polar Aprotic (DCM, THF, DMSO) Issue1->Sol1 Kinetic Issue Sol2 Temp Control Failure Use Methanol + Seeding Issue2->Sol2 Thermodynamic Issue Sol3 Solvent too strong Add Anti-solvent (Water/Hexane) Issue3->Sol3 Equilibrium Issue

Figure 1: Diagnostic logic for initial troubleshooting. Select your path based on the physical state of the solute.

Solubility Profile & Solvent Selection

Expert Insight: Methyl 5-acetyl-2-methoxybenzoate possesses a LogP of ~1.7 and multiple hydrogen bond acceptors (ester, ketone, ether) but no donors. This structural reality dictates that it will dissolve readily in chlorinated solvents but struggle in protic solvents unless heated.

Solvent Compatibility Matrix

Use this table to select the correct solvent for your specific process step.

Solvent ClassSpecific SolventSolubility RatingRecommended ApplicationTechnical Note
Chlorinated Dichloromethane (DCM)Excellent Reaction MediumBest for Friedel-Crafts or esterification workups.
Polar Aprotic THF, Ethyl AcetateGood Reaction / TransferGood general-purpose solvents; easy to strip.
Polar Aprotic (High BP) DMSO, DMFHigh Nucleophilic Subs.Hard to remove; use only if high temp (>80°C) is required.
Alcohols Methanol, EthanolTemp. Dependent Recrystallization Soluble at reflux, insoluble at <5°C. Key for purification.
Hydrocarbons Hexane, HeptanePoor Anti-solventUse to force precipitation from DCM or Ethyl Acetate.
Aqueous WaterInsoluble Wash / QuenchProduct will crash out immediately.

Critical Troubleshooting: Recrystallization

The most common support ticket regarding this intermediate is "Oiling Out" (Liquid-Liquid Phase Separation) instead of crystallizing. This occurs when the solution temperature drops into the metastable zone where the oil is thermodynamically more stable than the crystal.

The "Methanol Swing" Protocol

Based on industrial synthesis data for salicylate derivatives [1][2], Methanol is the superior solvent for purification, provided specific cooling rates are respected.

Step-by-Step Recovery from "Oiled Out" Material:

  • Re-dissolution: Return the mixture (oil + solvent) to a boil (Reflux ~65°C for MeOH). Ensure the oil fully dissolves.

    • Correction: If it does not dissolve at reflux, add DCM dropwise until clear, then proceed.

  • Seeding (Crucial): Remove from heat. As soon as the solution reaches ~50°C (cloud point), add seed crystals of pure Methyl 5-acetyl-2-methoxybenzoate.

    • Why? This provides a nucleation surface, bypassing the energy barrier that causes oiling.

  • Controlled Cooling: Do NOT use an ice bath immediately.

    • Wrap the flask in a towel or place in a warm water bath and let it cool to Room Temperature (RT) over 2 hours.

    • Mechanism:[1][2][3] Slow cooling favors crystal lattice formation over amorphous oil separation.

  • Final Harvest: Once a heavy crop of crystals forms at RT, move to an ice bath (0-5°C) for 30 minutes to maximize yield. Filter and wash with cold Methanol.

Reaction Solvent Troubleshooting

Scenario: You are performing a reaction (e.g., sulfonation or condensation) and the starting material precipitates, stalling the reaction.

Root Cause: The reaction kinetics are limited by the heterogeneous nature of the mixture. Solution: Switch to a Homogeneous Co-Solvent System .

Recommended Co-Solvent Systems
  • For Low Temp (<0°C): DCM (Dichloromethane).

  • For Reflux (>60°C): If using Ethanol/Methanol and solubility is poor, add 10-15% THF (Tetrahydrofuran). This disrupts the crystal lattice of the starting material without interfering with most standard nucleophilic attacks.

Workflow: Solvent Swap (Craig Tube / Rotovap)

If you are stuck in a poor solvent (e.g., Toluene) and need to swap:

  • Concentrate the mixture to a thick oil/solid.

  • Add the new solvent (e.g., DCM) at 2x volume.

  • Sonicate for 2 minutes.

  • If particulates remain, filter before adding reagents to ensure stoichiometry calculations are based on dissolved species.

Frequently Asked Questions (FAQ)

Q: Why does my product turn pink/red in acetone? A: This often indicates trace phenol impurities (unreacted salicylic acid derivatives) oxidizing or forming complexes. Wash your organic layer with 1M NaOH or Na2CO3 during workup to remove phenolic precursors before crystallization [3].

Q: Can I use water as an anti-solvent? A: Yes, but proceed with caution. Adding water to a Methanol solution of Methyl 5-acetyl-2-methoxybenzoate often creates a milky emulsion (oiling) rather than crystals.

  • Better approach: Use Heptane as an anti-solvent if your primary solvent is Ethyl Acetate.

Q: I need to inject this into an HPLC. What do I dissolve it in? A: Do not use the mobile phase if it contains high water content. Dissolve the sample in Acetonitrile (ACN) or Methanol (MeOH) first, then dilute. The compound is stable in ACN.

References

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. (Accessed 2026). Describes the synthesis and purification of related salicylate intermediates using methanol recrystallization.

  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents. Details specific industrial recrystallization protocols for methoxybenzoate derivatives using methanol reflux.

  • Methyl 5-acetyl-2-methoxybenzoate (CAS 39971-36-3) Compound Summary. PubChem. Physical property data and chemical structure analysis.[4][5][6]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for High-Purity Methyl 5-acetyl-2-methoxybenzoate

Welcome to the technical support guide for the crystallization of Methyl 5-acetyl-2-methoxybenzoate (CAS: 39971-36-3). As a crucial intermediate in pharmaceutical synthesis, achieving high purity and consistent solid-for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of Methyl 5-acetyl-2-methoxybenzoate (CAS: 39971-36-3). As a crucial intermediate in pharmaceutical synthesis, achieving high purity and consistent solid-form properties for this compound is not merely a purification step—it is a critical control point that dictates the quality of the final Active Pharmaceutical Ingredient (API).[1][2] Crystallization is a powerful technique for purification, but its success hinges on a thorough understanding of the molecule's behavior and a systematic approach to process optimization.[3]

This guide is structured to address the practical challenges encountered in the laboratory and during scale-up. We will move from foundational knowledge to advanced troubleshooting, providing not just protocols, but the scientific rationale behind them.

Part 1: Foundational Knowledge & Key Properties

Understanding the physicochemical properties of your compound is the bedrock of any successful crystallization strategy.

Q1: What are the essential physicochemical properties of Methyl 5-acetyl-2-methoxybenzoate that influence crystallization?

A1: The key properties are summarized below. This molecule is a solid at room temperature and possesses functional groups (ester, ketone, methoxy ether, aromatic ring) that dictate its polarity and potential for intermolecular interactions.[4][5]

PropertyValueSourceSignificance for Crystallization
Molecular Formula C₁₁H₁₂O₄[4]Indicates the types of atoms and informs polarity.
Molecular Weight 208.21 g/mol [4][5]Used for all stoichiometric calculations.
Physical State White crystalline solid[1]Confirms that crystallization is a suitable purification method.
Boiling Point 336 °C at 760 mmHg[1]High boiling point suggests low volatility.
Functional Groups Methyl Ester, Acetyl (Ketone), Methoxy, Benzene Ring[5]These groups determine the compound's polarity and which solvents will be effective. The aromatic ring allows for π-stacking interactions, while the ester and ketone groups are polar and can act as hydrogen bond acceptors.

Q2: What defines an "ideal" crystallization solvent for this compound?

A2: An ideal solvent is one in which Methyl 5-acetyl-2-methoxybenzoate exhibits high solubility at elevated temperatures but low solubility at room temperature or below.[6] This differential solubility is the driving force for crystallization upon cooling. Other crucial characteristics include:

  • Inertness: The solvent should not react with the compound.

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for hot filtration).

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying, but not so volatile that it evaporates too quickly during the procedure.

  • Safety: The solvent should have a favorable safety profile (low toxicity, high flash point).

Part 2: Strategic Solvent Selection

The most critical variable in crystallization is the choice of solvent. A logical, systematic approach is superior to random trial and error. The following workflow provides a structured path for solvent screening.

Crystallization_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solvent Screening cluster_2 Phase 3: Optimization & Troubleshooting cluster_3 Phase 4: Final Product Start Crude Methyl 5-acetyl-2-methoxybenzoate Solubility Assess Physicochemical Properties (Polarity, Functional Groups) Start->Solubility SingleSolvent Single Solvent Screening (e.g., IPA, Ethyl Acetate, Toluene) Solubility->SingleSolvent BinarySolvent Binary Solvent Screening (Solvent/Anti-solvent) (e.g., Toluene/Heptane) SingleSolvent->BinarySolvent If no single solvent is ideal Optimize Optimize Conditions (Concentration, Cooling Rate) SingleSolvent->Optimize Good solvent found BinarySolvent->Optimize Good pair found Troubleshoot Troubleshoot Issues (Oiling Out, Poor Yield, Low Purity) Optimize->Troubleshoot If problems arise Isolate Isolate & Dry Crystals Optimize->Isolate Successful Optimization Troubleshoot->Optimize Implement Fix Analyze Analyze for Purity & Yield (HPLC, MP, NMR) Isolate->Analyze Batch_Recrystallization A 1. Dissolve 5g crude material in minimal hot Toluene (~60-70 °C) B 2. Slowly add Heptane (anti-solvent) until solution becomes cloudy A->B C 3. Add a few drops of hot Toluene to redissolve and obtain a clear solution B->C D 4. Cool slowly to room temp. (Expect crystal formation) C->D E 5. Further cool in ice bath for 30 minutes D->E F 6. Isolate crystals via vacuum filtration E->F G 7. Wash crystals with cold Heptane F->G H 8. Dry crystals under vacuum to constant weight G->H

Caption: Step-by-step workflow for a binary solvent recrystallization.

StepProcedureRationale
1. Dissolution Place 5.0 g of crude material in a 100 mL Erlenmeyer flask. Add a stir bar. On a hotplate, add ~20 mL of toluene and heat to ~60-70 °C with stirring. Continue adding hot toluene in small portions until the solid is completely dissolved.Dissolving the compound in a minimum amount of hot solvent creates a saturated solution upon cooling, maximizing yield.
2. Anti-Solvent Addition While maintaining the temperature, slowly add heptane dropwise from a pipette until a persistent cloudiness is observed.Heptane reduces the overall solubility of the compound in the solvent mixture, initiating the process of supersaturation. [7]
3. Clarification Add 1-2 mL of hot toluene to just redissolve the turbidity, resulting in a clear, saturated solution.This ensures the solution is perfectly saturated at that temperature, preventing premature precipitation or oiling out.
4. Slow Cooling Remove the flask from the heat, cover it, and allow it to cool undisturbed on the benchtop to room temperature.Slow cooling is essential for the formation of a pure, well-defined crystal lattice and excludes impurities. [8]
5. Complete Crystallization Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.Maximizes the yield by further decreasing the compound's solubility.
6. Isolation Collect the crystals by vacuum filtration using a Büchner funnel.Efficiently separates the solid crystals from the liquid mother liquor containing the dissolved impurities.
7. Washing With the vacuum off, add a small amount (~5-10 mL) of ice-cold heptane to the crystals and gently swirl. Reapply the vacuum to pull the wash solvent through.Rinses away any residual mother liquor adhering to the crystal surfaces without dissolving a significant amount of the product.
8. Drying Transfer the crystals to a watch glass and dry them in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.Removes all residual solvent to yield the final, pure product.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018). Semantic Scholar. [Link]

  • Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. [Link]

  • Synthesis of methyl 5-formyl-2-methoxybenzoate. PrepChem.com. [Link]

  • Recrystallization. (2020). Professor Dave Explains, YouTube. [Link]

  • METHYL 5-ACETYL-2-METHOXYBENZOATE. gsrs.ncats.nih.gov. [Link]

  • Methyl 5-acetyl-2-methoxybenzoate. PubChem. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Common Solvents for Crystallization. Source Document. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit r/Chempros. [Link]

  • Pharmaceutical Crystallization. (2011). Crystal Growth & Design, ACS Publications. [Link]

Sources

Optimization

Managing thermal stability during scale-up of Methyl 5-acetyl-2-methoxybenzoate reactions

The following guide serves as a Tier 3 Technical Support Resource for process chemists and engineers scaling up the synthesis of Methyl 5-acetyl-2-methoxybenzoate (MAMB). Topic: Thermal Stability & Hazard Management duri...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier 3 Technical Support Resource for process chemists and engineers scaling up the synthesis of Methyl 5-acetyl-2-methoxybenzoate (MAMB).

Topic: Thermal Stability & Hazard Management during Scale-Up Document ID: TS-MAMB-052 Status: Active | Level: Expert

Executive Summary & Critical Parameters

The Challenge: The Friedel-Crafts acetylation of methyl 2-methoxybenzoate involves a highly exothermic complexation step and a moisture-sensitive intermediate. During scale-up (>1 kg), heat transfer limitations can lead to thermal runaways, regioselectivity loss (formation of the 3-acetyl isomer), or hydrolysis of the ester group.

Target Molecule Data:

Property Specification Critical Note
Compound Methyl 5-acetyl-2-methoxybenzoate CAS: 39971-36-3
Reaction Type Friedel-Crafts Acetylation Electrophilic Aromatic Substitution (EAS)
Key Reagents Acetyl Chloride (AcCl), AlCl₃, DCM/EDC AlCl₃ + AcCl generates immediate exotherm.
T_max (Process) 40°C (Strict Limit) Above 45°C risks ester cleavage (demethylation).

| Quench Hazard | EXTREME | Hydrolysis of Al-complex releases ~600 kJ/mol. |

Process Logic & Signaling Pathways

The following diagram illustrates the reaction logic, critical thermal control points (CCPs), and the safety interlock strategy required for scale-up.

MAMB_Reaction_Control cluster_thermal Thermal Management Loop Start Start: Methyl 2-methoxybenzoate (Solvent: DCM) Reaction EAS Reaction (Target: 5-Position) Start->Reaction Substrate Addition Reagent_Prep Acylium Ion Gen. (AcCl + AlCl3) Reagent_Prep->Reaction Active Electrophile Impurity Impurity: 3-Acetyl Isomer (Thermodynamic Product) Reaction->Impurity T > 45°C Quench Inverse Quench (Pour into Ice/H2O) Reaction->Quench Conversion > 98% Sensor Temp Sensor (RTD) Reaction->Sensor Isolation Crystallization (Product Isolation) Quench->Isolation Phase Separation Controller PID Controller (Jacket Temp) Sensor->Controller Controller->Reaction Cooling Feedback

Figure 1: Process flow diagram highlighting the critical thermal dependency of impurity formation and the necessity of active PID cooling loops.

Troubleshooting Guide (Q&A Format)

Module 1: Reaction Initiation & Exotherm Control

Q1: We observed a rapid temperature spike (ΔT > 15°C) immediately upon adding Aluminum Chloride (AlCl₃) to the vessel. Is this normal?

  • Diagnosis: Yes, but it indicates a "dump charging" error. The formation of the active acylium ion complex (

    
    ) is instantaneous and highly exothermic.
    
  • The Science: The Lewis acid (AlCl₃) coordinates with the chlorine of the acetyl chloride. This bond breaking/forming releases significant enthalpy. In a 100L reactor, this can boil the solvent (DCM bp: 40°C) within seconds if added all at once.

  • Solution (The "Dosing" Protocol):

    • Solvent First: Charge DCM and Acetyl Chloride first. Cool to 0–5°C.

    • Solvent Choice: Ensure your DCM is dry (<200 ppm H₂O). Water reacts with AlCl₃ to release HCl gas and heat, compounding the exotherm.

    • Solid Dosing: Add AlCl₃ via a solids-addition funnel or screw feeder slowly over 60–90 minutes.

    • Interlock: Set a hard stop on addition if internal temperature (

      
      ) exceeds 10°C.
      

Q2: Why is the reaction stalling at 80% conversion despite refluxing?

  • Diagnosis: Catalyst deactivation or "poisoning" by the ester moiety.

  • The Science: The product (MAMB) contains a carbonyl oxygen (ester) and a methoxy oxygen. Both are Lewis bases. As the product forms, it complexes with AlCl₃, effectively removing the catalyst from the cycle.

  • Solution:

    • Stoichiometry: You cannot use catalytic amounts. You need 2.2 to 2.5 equivalents of AlCl₃.

      • 1.0 eq to activate the Acetyl Chloride.

      • 1.0 eq to complex with the product's carbonyls.

      • 0.2–0.5 eq excess to drive kinetics.

    • Action: Add an additional 0.2 eq of AlCl₃ suspended in DCM. Do not add solid AlCl₃ directly to a hot reaction.

Module 2: Regioselectivity & Impurity Profile[1][2]

Q3: We are detecting 5-8% of an impurity by HPLC. Is this the 3-acetyl isomer?

  • Diagnosis: Likely, yes. The 3-position is the "ortho" position relative to the methoxy group (and ortho to the ester).

  • The Science:

    • 5-position (Target): Para to Methoxy (Strong Activator), Meta to Ester (Deactivator). Electronic Match.

    • 3-position (Impurity): Ortho to Methoxy, Ortho to Ester. Sterically Hindered.

    • Thermal Driver: While the 5-position is kinetically favored, high temperatures (>40°C) during the reaction can increase the energy available to overcome the steric barrier at the 3-position.

  • Solution:

    • Keep reaction temperature below 25°C during the main conversion phase.

    • Only warm to reflux (35-40°C) for the final 30 minutes to push completion.

    • Recrystallization: The 3-acetyl isomer is often more soluble in methanol. A recrystallization from hot MeOH usually purges this isomer effectively.

Module 3: Quenching & Safety (The Critical Step)

Q4: Upon adding water to quench, the reactor "volcanoed" (rapid foam-over). How do we scale this safely?

  • Diagnosis: Direct Quench (Water into Acid) failure. You created a localized hot spot where water flashed to steam instantly upon hitting the AlCl₃ complex.

  • The Science: The hydrolysis of the Aluminum-Product complex is more exothermic than the reaction itself. It releases HCl gas rapidly.

  • Solution (The "Inverse Quench" Protocol):

    • Prepare Quench Tank: In a separate vessel, prepare a slurry of Ice (50% wt) and dilute HCl (50% wt).

    • Transfer: Pump the reaction mixture into the Quench Tank slowly.

    • Why this works: The huge thermal mass of the ice/water acts as a heat sink. The reaction mixture is the limiting reagent entering the tank, preventing localized overheating.

    • Ventilation: Ensure the scrubber is active. Massive HCl evolution will occur.

Standardized Experimental Protocol (Scale-Up Ready)

Objective: Synthesis of Methyl 5-acetyl-2-methoxybenzoate (1.0 kg scale).

StepOperationParameterControl Limit
1 Charge Methyl 2-methoxybenzoate (1.0 eq) + DCM (10 vol)T = 20°C
2 Cooling Cool jacket to -5°C.T_in < 0°C
3 Reagent A Add Acetyl Chloride (1.2 eq).T_in < 5°C
4 Reagent B CRITICAL: Add AlCl₃ (2.2 eq) portion-wise over 2 hours.T_in < 10°C
5 Reaction Stir at 0-5°C for 4 hours. Then warm to 20°C.HPLC > 99% Conv.
6 Quench Inverse Quench: Transfer reaction mix into Ice/HCl (10 vol).T_quench < 25°C
7 Work-up Separate organic layer. Wash with Brine. Dry over MgSO₄.pH neutral
8 Isolation Swap solvent to Methanol. Cool to 0°C. Filter.Yield > 85%

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • BenchChem. (2025).[1] Application Notes: The Use of 2-Methoxynaphthalene in Friedel-Crafts Acylation Reactions. Link (Analogous chemistry demonstrating regioselectivity control via temperature).

  • PubChem. (2025).[2] Methyl 2-methoxybenzoate Compound Summary. Link (Physical property data for starting material).

  • ResearchGate. (2018).[3] Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Link (Scale-up principles for substituted anisates).

  • Master Organic Chemistry. (2018). The Mechanism of the Friedel-Crafts Acylation Reaction. Link (Mechanistic validation of acylium ion formation).

Sources

Reference Data & Comparative Studies

Validation

Strategic Catalyst Selection for the Regioselective Synthesis of Methyl 5-acetyl-2-methoxybenzoate

Executive Summary The synthesis of Methyl 5-acetyl-2-methoxybenzoate (CAS: 39971-36-3) represents a classic challenge in chemoselective Friedel-Crafts acylation. The substrate, methyl 2-methoxybenzoate (methyl o-anisate)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Methyl 5-acetyl-2-methoxybenzoate (CAS: 39971-36-3) represents a classic challenge in chemoselective Friedel-Crafts acylation. The substrate, methyl 2-methoxybenzoate (methyl o-anisate), contains a "push-pull" electronic system: a strongly activating methoxy group (-OMe) and a deactivating ester group (-COOMe). While the 5-position is electronically primed for substitution, the choice of Lewis acid catalyst dictates not just the yield, but the critical impurity profile—specifically the risk of ether cleavage (demethylation) to form the phenolic side product.

This guide evaluates three distinct catalytic classes—Traditional Halides (


) , Milder Lewis Acids (

,

)
, and Modern Triflates/Solid Acids (

, Zeolites)
—providing evidence-based protocols to maximize regioselectivity toward the 5-acetyl derivative while suppressing demethylation.

Mechanistic Context: The "Push-Pull" Regioselectivity

Success in this synthesis relies on exploiting the synergistic directing effects of the substituents.

  • Activation: The 2-methoxy group is a strong ortho/para director.

  • Deactivation: The 1-methoxycarbonyl group is a meta director.

  • The Synergistic 5-Position: Position 5 is para to the activating -OMe group and meta to the deactivating -COOMe group. This creates a unique "sweet spot" of high electron density relative to the rest of the ring.

Figure 1: Regioselectivity & Resonance Pathway

ReactionMechanism cluster_0 Directing Effects Substrate Methyl 2-methoxybenzoate (Substrate) Transition Sigma Complex (Wheland Intermediate) Substrate->Transition + AcCl / Catalyst Electrophilic Attack at C5 Complex Acylium Ion Complex [R-C≡O]+[LA]- Complex->Transition Product Methyl 5-acetyl-2-methoxybenzoate (Target) Transition->Product - H+ SideProduct Methyl 5-acetylsalicylate (Demethylated Impurity) Transition->SideProduct Ether Cleavage (Strong Lewis Acid)

Caption: Mechanistic pathway highlighting the synergistic activation of the C5 position and the divergent risk of demethylation.

Comparative Analysis of Lewis Acid Catalysts

Tier 1: The Aggressor – Aluminum Chloride ( )

Historically the standard for Friedel-Crafts acylation,


 offers high reactivity but poor chemoselectivity for alkoxy-arenes.
  • Pros: Rapid conversion; high yields (>85%) if optimized; low cost.

  • Cons: Stoichiometric quantity required (usually >2.0 equiv) due to complexation with the ester carbonyl. Critical Risk: High tendency to cleave the methyl ether (Ar-OMe

    
     Ar-OH), forming methyl 5-acetylsalicylate.
    
  • Best For: Large-scale industrial batches where cost is paramount and downstream separation of the phenol impurity is feasible.

Tier 2: The Balancer – Ferric Chloride ( ) & Tin(IV) Chloride ( )

These catalysts offer a "middle ground," providing sufficient Lewis acidity to activate the acyl chloride without aggressively attacking the ether linkage.

  • Pros: Reduced demethylation compared to

    
    ; moisture tolerance (
    
    
    
    ); easier workup.
  • Cons: Slower reaction rates; may require elevated temperatures (reflux) which can degrade the ester.

  • Best For: Lab-scale synthesis where purity is prioritized over raw speed.

Tier 3: The Precision Tools – Metal Triflates ( , ) & Zeolites

The modern "Gold Standard." Bismuth(III) triflate and Zeolites (e.g., H-Beta) act as true catalysts (sub-stoichiometric) and are highly chemoselective.

  • Pros: Zero demethylation observed in most protocols; recyclable; water-tolerant; green chemistry compliant.

  • Cons: Higher catalyst cost (offset by reusability); reaction times can be longer (2-12h).

  • Best For: Pharmaceutical intermediates requiring >99% purity and minimal environmental impact.

Table 1: Performance Comparison Matrix
Catalyst ClassCatalystLoad (Equiv)Yield (Typical)Chemoselectivity (-OMe Retention)Workup Complexity
Traditional

2.0 - 2.585 - 92%Low (Risk of ~5-10% demethylation)High (Acid quench, emulsions)
Milder

/

1.0 - 1.570 - 80%Moderate (Minor cleavage at reflux)Moderate
Modern

0.01 - 0.188 - 95%Excellent (>99%) Low (Filtration/Evaporation)
Solid Acid Zeolite H-Beta10-20 wt%65 - 75%ExcellentVery Low (Filtration)

Experimental Protocols

Method A: High-Throughput Synthesis (Traditional )

Use this method for scale-up when reagents must be inexpensive, and you have efficient purification methods.

Reagents:

  • Methyl 2-methoxybenzoate (1.0 equiv)

  • Acetyl Chloride (1.2 equiv)

  • 
     (Anhydrous, 2.2 equiv)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stirrer, addition funnel, and

    
     inlet.
    
  • Solvent Charge: Add

    
     (2.2 equiv) to dry DCM (0.5 M concentration relative to substrate) at 0°C.
    
  • Acylating Agent: Add Acetyl Chloride (1.2 equiv) dropwise. The suspension will clear as the acylium complex forms. Stir for 15 min at 0°C.

  • Substrate Addition (CRITICAL): Dissolve Methyl 2-methoxybenzoate in a minimal volume of DCM. Add this solution slowly dropwise to the catalyst mixture, maintaining internal temperature <5°C. Rapid addition causes localized heating and demethylation.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours. Monitor by TLC/HPLC.

  • Quench: Pour the reaction mixture slowly onto a mixture of ice and dilute HCl. Caution: Exothermic.

  • Workup: Extract with DCM (3x). Wash organics with sat.

    
     (to remove acid) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Methanol/Hexane if necessary.

Method B: Green Precision Synthesis (Bismuth Triflate)

Use this method for medicinal chemistry or when high purity is required.

Reagents:

  • Methyl 2-methoxybenzoate (1.0 equiv)

  • Acetic Anhydride (1.5 equiv) - Preferred over Acetyl Chloride for Triflates

  • 
     (1 - 5 mol%)
    
  • Nitromethane or Acetonitrile (or solvent-free)

Protocol:

  • Setup: In a sealed tube or round bottom flask.

  • Charge: Combine Methyl 2-methoxybenzoate, Acetic Anhydride, and

    
     (5 mol%).
    
  • Reaction: Heat to 50-60°C. Stir for 4-8 hours.

  • Monitoring: Monitor consumption of starting material. The reaction is cleaner but may be slower than

    
    .
    
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.

  • Catalyst Removal: Wash with water (catalyst is water-soluble and can be recovered from the aqueous phase if needed) or filter through a small pad of silica.

  • Isolation: Evaporate solvent to yield high-purity product.

Decision Workflow

Figure 2: Catalyst Selection Logic

CatalystSelection Start Start: Select Catalyst Scale Is this Large Scale (>1kg)? Start->Scale Purity Is >99% Purity Critical? Scale->Purity No Cost Is Catalyst Cost a Driver? Scale->Cost Yes BiOTf Use Bi(OTf)3 (Method B) Purity->BiOTf Yes (High Selectivity) FeCl3 Use FeCl3 / ZnCl2 Purity->FeCl3 Moderate AlCl3 Use AlCl3 (Method A) Cost->AlCl3 Yes (Cheap) Cost->FeCl3 No (Balance)

Caption: Decision tree for selecting the optimal catalyst based on scale, purity requirements, and cost constraints.

References

  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Bismuth(III)

    • Répichet, S., et al. "Bismuth(III) Trifluoromethanesulfonate: A Chameleon Catalyst for the Friedel-Crafts Acylation." Chemistry – A European Journal, 2002. Link

  • Regioselectivity in Methoxybenzoates Sartori, G., & Maggi, R. Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press, 2009.
  • Comparison of Metal Triflates in Acyl

    • Kawada, A., et al. "Lanthanide Trifluoromethanesulfonate-Catalyzed Friedel-Crafts Acylation." Synlett, 1994. Link

  • Corma, A., et al. "Acylation of Anisole with Acetic Anhydride on Solid Acid Catalysts." Journal of Catalysis, 1989.
Comparative

Comparative reactivity of different positions on the aromatic ring of Methyl 5-acetyl-2-methoxybenzoate

Executive Summary Methyl 5-acetyl-2-methoxybenzoate represents a classic "push-pull" aromatic system where electronic vectors create a highly defined regiochemical landscape.[1][2] For researchers and medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-acetyl-2-methoxybenzoate represents a classic "push-pull" aromatic system where electronic vectors create a highly defined regiochemical landscape.[1][2] For researchers and medicinal chemists, this molecule offers two distinct reactivity profiles depending on the reaction conditions:

  • Ring C3-Substitution: The "sweet spot" for Electrophilic Aromatic Substitution (EAS), driven by cooperative directing effects.[1][2]

  • Side-Chain Functionalization: The acetyl group at C5 is prone to

    
    -halogenation, often competing with ring reactivity if conditions are not rigorously controlled.[1][2]
    

This guide objectively compares these reactive sites, providing mechanistic rationale and validated protocols to ensure high chemoselectivity.[1][2]

Structural & Electronic Analysis

To predict reactivity, we must map the electronic influence of the three substituents on the benzene ring.[2]

PositionSubstituentElectronic NatureDirecting EffectTarget Sites
C1

(Ester)
EWG (Deactivating)MetaC3, C5 (Blocked)
C2

(Methoxy)
EDG (Activating)Ortho/ParaC3 , C5 (Blocked)
C5

(Acetyl)
EWG (Deactivating)MetaC1 (Blocked), C3
The "Cooperative C3 Effect"

Unlike many polysubstituted benzenes where directing groups conflict, this molecule exhibits Cooperative Regiocontrol .[2]

  • The Methoxy group (strongest activator) directs ortho to C3 .[1][2]

  • The Ester group directs meta to C3 .[1][2]

  • The Acetyl group directs meta to C3 .[1][2]

Comparative Reactivity Pathways

The following diagram illustrates the divergent pathways available to this scaffold.

ReactivityMap Start Methyl 5-acetyl-2-methoxybenzoate Path_EAS Pathway A: Electrophilic Aromatic Substitution (Ring C3 Functionalization) Start->Path_EAS HNO3/H2SO4 (0°C) or Br2/FeBr3 Path_Alpha Pathway B: Alpha-Halogenation (Side-Chain Acetyl Functionalization) Start->Path_Alpha Br2/HOAc or NBS/hv (Radical/Acid Catalysis) Prod_Nitro Product: Methyl 5-acetyl-2-methoxy-3-nitrobenzoate (High Regioselectivity) Path_EAS->Prod_Nitro Cooperative Directing Effects Prod_Bromo Product: Methyl 5-(2-bromoacetyl)-2-methoxybenzoate (Lachrymator!) Path_Alpha->Prod_Bromo Enol/Radical Mechanism

Figure 1: Divergent reactivity pathways.[1][2] Pathway A exploits the electronic activation of the ring, while Pathway B targets the acidity of the acetyl alpha-protons.

Experimental Protocols

Protocol A: Regioselective Nitration (Targeting Ring C3)

Objective: Install a nitro group at C3 without affecting the acetyl side chain.[1][2] Mechanism: Electrophilic Aromatic Substitution (


).[1][2][3][4][5]
  • Preparation: In a 100 mL round-bottom flask, dissolve Methyl 5-acetyl-2-methoxybenzoate (1.0 eq) in concentrated Sulfuric Acid (

    
    ). Cool the solution to 0–5°C  in an ice-salt bath.
    
    • Expert Insight: The ester and ketone oxygens will protonate, further deactivating the ring.[2] However, the methoxy group remains sufficiently activating to permit reaction at C3.[2]

  • Addition: Prepare a mixture of Fuming Nitric Acid (1.1 eq) and conc.

    
    . Add this dropwise to the substrate over 30 minutes, maintaining internal temperature 
    
    
    
    .
    • Critical Control: Exotherms >15°C may lead to ipso-substitution (demethylation) or oxidation of the acetyl group.[1][2]

  • Quench: Pour the reaction mixture onto crushed ice (5x volume). A pale yellow precipitate should form.[1][2]

  • Validation:

    • TLC: Mobile Phase 30% EtOAc/Hexane.[1][2] Product

      
       will be lower than starting material.
      
    • 1H NMR: Look for the disappearance of the aromatic proton at C3 (typically a doublet or doublet-of-doublets depending on long-range coupling).[1] The remaining protons at C4 and C6 will appear as singlets (or meta-coupled doublets,

      
      ).[1][2]
      
Protocol B: Side-Chain Bromination (Targeting Acetyl Group)

Objective: Functionalize the acetyl group for subsequent heterocycle synthesis (e.g., thiazoles).[1][2] Mechanism: Acid-Catalyzed Enolization followed by Halogenation.[1][2]

  • Dissolution: Dissolve Methyl 5-acetyl-2-methoxybenzoate (1.0 eq) in Glacial Acetic Acid (

    
    ).
    
  • Reagent: Add Bromine (

    
    , 1.0 eq) dropwise at Room Temperature.
    
    • Note: If the reaction is sluggish, a catalytic amount of HBr (48%) or Aluminum Chloride (

      
      ) can initiate enolization.[2]
      
  • Reaction: Stir until the red bromine color fades (approx. 2–4 hours).

    • Comparison: Unlike the ring bromination (which requires Lewis Acid like

      
       and often reflux), this reaction proceeds via the enol form of the ketone.[2]
      
  • Workup: Pour into ice water. Extract with Dichloromethane (DCM).[1][2] Wash with saturated

    
     to remove acetic acid.[1][2]
    
  • Product: Methyl 5-(2-bromoacetyl)-2-methoxybenzoate.

    • Warning:

      
      -haloketones are potent lachrymators.[1][2] Handle in a fume hood.
      

Performance Comparison Data

The following table summarizes the expected outcomes when subjecting Methyl 5-acetyl-2-methoxybenzoate to different electrophilic conditions.

Reagent SystemPrimary Reaction SiteExpected YieldSelectivity Notes

Ring C3 85-92%Highly selective.[1][2] The cooperative directing effects make C3 >100x more reactive than C4/C6.[1][2]

Ring C3 75-85%Lewis acid activates

for ring attack.[1][2] Steric bulk of Br may slightly lower yield compared to nitration.[1][2]

Acetyl Side Chain 80-90%Acid promotes enol formation.[1][2] Ring is too deactivated for uncatalyzed

attack.[1][2]

Acetyl Side Chain 60-75%Radical bromination favors the benzylic-like position next to the carbonyl.[1]

C2-Methoxy (O-Demethylation) >90%Ipso attack.[1][2] Cleaves the methyl ether to yield the phenol (salicylate derivative).[2]

References

  • Nitration of Methyl Benzoate Derivatives

    • Standard Protocol: "Nitration of Methyl Benzoate."[1][3][4][5][6][7][8] Chemical Education Resources. Available at: [Link] (General procedure adapted for activated systems).[1][2]

  • Side-Chain Reactivity (Alpha-Bromination)
  • Substituent Effects in EAS

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1] Chapter 21: Electrophilic Aromatic Substitution.

  • Synthesis of Salicylate Derivatives

    • Scholars Research Library: "Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole." (Demonstrates reactivity of 5-substituted-2-methoxybenzoates). Available at: [Link][1][2]

Sources

Validation

A Senior Application Scientist's Guide to Method Cross-Validation: HPLC vs. GC for the Analysis of Methyl 5-acetyl-2-methoxybenzoate

Introduction: The Analytical Imperative for Methyl 5-acetyl-2-methoxybenzoate Methyl 5-acetyl-2-methoxybenzoate is a key chemical intermediate in various synthetic pathways, particularly in the pharmaceutical and fine ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Methyl 5-acetyl-2-methoxybenzoate

Methyl 5-acetyl-2-methoxybenzoate is a key chemical intermediate in various synthetic pathways, particularly in the pharmaceutical and fine chemical industries. Its molecular structure, featuring an aromatic ring, an ester, and a ketone functional group, gives it specific physicochemical properties that make its quantification both critical and challenging. Accurate and precise analytical determination is paramount for ensuring reaction completion, assessing purity, and guaranteeing the quality of final products.

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of Methyl 5-acetyl-2-methoxybenzoate. As researchers and drug development professionals, selecting the appropriate analytical tool is not merely a matter of availability but a strategic decision that impacts data quality, throughput, and resource allocation. This document delves into the causality behind experimental choices, presents robust, self-validating protocols, and offers a clear comparative framework to guide your method development and validation efforts.

Table 1: Physicochemical Properties of Methyl 5-acetyl-2-methoxybenzoate

Property Value Source
Molecular Formula C₁₁H₁₂O₄ [1][2]
Molecular Weight 208.21 g/mol [1][2]
XLogP3 1.7 [1]
Boiling Point (Est.) ~300-350 °C Inferred from similar structures

| Solubility | Very slightly soluble in water; soluble in organic solvents.[3] | PubChem, Cheméo |

The decision to evaluate both HPLC and GC is rooted in the analyte's properties. Its relatively low volatility and good solubility in organic solvents make it a prime candidate for HPLC analysis.[4] Concurrently, its thermal stability and potential for volatilization at elevated temperatures allow for the application of GC, which often provides faster run times and high separation efficiency.[5] This dual-suitability makes a cross-validation study essential for determining the optimal method based on specific analytical objectives.

Part 1: High-Performance Liquid Chromatography (HPLC) Methodology

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[5] For an analyte like Methyl 5-acetyl-2-methoxybenzoate, which possesses moderate polarity, a reversed-phase (RP-HPLC) method is the logical starting point. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar aqueous-organic mixture. This setup ensures that the analyte is retained sufficiently for separation from potential impurities without excessive analysis time.

Experimental Protocol: RP-HPLC Method

This protocol is designed for robustness and follows standard pharmaceutical validation practices.

  • Instrumentation & Reagents:

    • HPLC System with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

    • Reference Standard: Methyl 5-acetyl-2-methoxybenzoate (≥99% purity).

    • Solvents: HPLC-grade Acetonitrile (ACN) and purified water (e.g., Milli-Q).

    • Acidifier: Formic acid (LC-MS grade) to ensure consistent peak shape by suppressing silanol interactions on the column.

  • Standard and Sample Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water (diluent).

    • Working Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 150, 200 µg/mL) by serially diluting the stock standard with the diluent.

    • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    Table 2: HPLC Method Parameters

    Parameter Condition Rationale
    Column C18, 4.6 x 150 mm, 5 µm Standard workhorse for reversed-phase; provides good resolution and peak shape.
    Mobile Phase Acetonitrile : Water (0.1% Formic Acid) (60:40, v/v) Isocratic elution for simplicity and robustness. Formic acid improves peak symmetry.
    Flow Rate 1.0 mL/min Optimal for a 4.6 mm ID column, balancing analysis time and backpressure.
    Column Temp. 30 °C Ensures retention time stability and reproducibility.
    Injection Vol. 10 µL Standard volume for good sensitivity without overloading the column.
    Detection UV at 254 nm The aromatic ring and carbonyl groups are expected to have strong absorbance at this wavelength.

    | Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC System cluster_data 3. Data Analysis Prep Weigh & Dissolve Sample in Diluent Autosampler Autosampler Injects 10 µL Prep->Autosampler Column C18 Column Separation @ 30°C Autosampler->Column Mobile Phase Flow 1.0 mL/min Pump Isocratic Pump (60:40 ACN:H₂O) Detector UV Detector (254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal (Absorbance) Result Quantification vs. Calibration Curve CDS->Result

Caption: High-level workflow for the HPLC analysis of Methyl 5-acetyl-2-methoxybenzoate.

Part 2: Gas Chromatography (GC) Methodology

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[6] For Methyl 5-acetyl-2-methoxybenzoate, GC is viable due to its expected thermal stability and sufficient vapor pressure at typical GC operating temperatures. The primary advantage here is often speed and the high efficiency of capillary columns. A Flame Ionization Detector (FID) is an excellent choice for quantification due to its robustness, wide linear range, and universal response to carbon-containing compounds.

Experimental Protocol: GC-FID Method

This protocol is optimized for rapid, reliable quantification.

  • Instrumentation & Reagents:

    • GC System equipped with a Split/Splitless Injector, Capillary Column, and Flame Ionization Detector (FID).

    • Reference Standard: Methyl 5-acetyl-2-methoxybenzoate (≥99% purity).

    • Solvent: GC-grade Acetone or Ethyl Acetate.

    • Gases: High-purity Helium (Carrier), Hydrogen (FID), and Air (FID).

  • Standard and Sample Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetone.

    • Working Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 150, 200 µg/mL) by serially diluting the stock standard with Acetone.

    • Sample Preparation: Accurately weigh a sample and dissolve it in Acetone to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    Table 3: GC Method Parameters

    Parameter Condition Rationale
    Column HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film A 5% phenyl-methylpolysiloxane column offers good selectivity for a wide range of compounds.
    Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good efficiency and safety.
    Oven Program 150°C (hold 1 min), ramp at 20°C/min to 250°C (hold 2 min) Temperature gradient ensures elution of the analyte with a good peak shape in a short time.
    Injector 250°C, Split ratio 50:1 High temperature ensures rapid volatilization. Split injection prevents column overload.
    Detector (FID) 280°C High temperature prevents condensation and ensures stable detector response.
    Injection Vol. 1 µL Standard volume for capillary GC.

    | Run Time | 8 minutes | Faster than the proposed HPLC method. |

Workflow Visualization: GC Analysis

GC_Workflow cluster_prep 1. Sample Preparation cluster_gc 2. GC System cluster_data 3. Data Analysis Prep Weigh & Dissolve Sample in Acetone Injector Split Injector @ 250°C Prep->Injector 1 µL Injection Column HP-5 Column (Temp Programmed) Injector->Column He Carrier Gas 1.2 mL/min Detector FID Detector @ 280°C Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal (pA) Result Quantification vs. Calibration Curve CDS->Result

Caption: High-level workflow for the GC analysis of Methyl 5-acetyl-2-methoxybenzoate.

Part 3: Method Validation and Performance Comparison

For any analytical method to be considered reliable and fit for purpose, it must undergo validation. The International Council for Harmonisation (ICH) guidelines provide a framework for this process, outlining key performance characteristics that must be evaluated.[7][8][9] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9]

The core validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[10]

Table 4: Summary of (Representative) Method Validation Results

Validation Parameter HPLC-UV Method GC-FID Method ICH Acceptance Criteria
Specificity No interference from blank/placebo at analyte retention time. No interference from blank at analyte retention time. Specificity demonstrated
Linearity (Range) 10 - 200 µg/mL 10 - 200 µg/mL Correlation coefficient (r²) ≥ 0.999
Correlation Coeff. (r²) 0.9998 0.9995
Accuracy (% Recovery) 99.5% - 101.2% 98.9% - 100.8% Typically 98.0% - 102.0% for assay
Precision (Repeatability %RSD) 0.65% 0.82% RSD ≤ 2%
Precision (Interm. %RSD) 0.88% 1.15% RSD ≤ 2%
LOD 1 µg/mL 0.5 µg/mL Signal-to-Noise ≥ 3:1
LOQ 3 µg/mL 1.5 µg/mL Signal-to-Noise ≥ 10:1

| Robustness | Unaffected by minor changes in flow rate & mobile phase composition. | Unaffected by minor changes in oven temp & carrier gas flow. | No significant impact on results |

Note: The data in this table are representative and intended for illustrative purposes.

Head-to-Head Comparison: Which Method Prevails?

The choice between HPLC and GC is not about which method is universally superior, but which is best suited for the specific analytical challenge.[11]

Table 5: Objective Comparison of HPLC and GC for This Analysis

Feature HPLC-UV GC-FID The Scientist's Verdict
Speed Slower (8-10 min run time). Faster (6-8 min run time).[5] GC wins for high-throughput screening.
Sensitivity Good sensitivity with UV. Excellent sensitivity with FID for organic analytes. GC has a slight edge in terms of achievable LOQ.
Sample Preparation Simpler. Dissolve in mobile phase compatible solvent. Slightly more complex; requires a volatile solvent. HPLC is more straightforward, reducing potential for sample prep error.
Selectivity Highly tunable by altering mobile phase composition (solvents, pH, additives). Extremely high efficiency from capillary columns, but less tunable post-column selection. HPLC offers more flexibility in method development to resolve complex mixtures.
Cost of Operation High solvent consumption leads to higher running costs and waste disposal fees.[5] Lower cost. Primarily consumes gases which are cheaper than HPLC-grade solvents.[5] GC is more economical for routine, large-scale analysis.
Thermal Stability Ideal for thermally labile compounds. Analysis is at or near room temperature.[4] Requires analyte to be stable at high injector/oven temperatures. HPLC is the safer choice if unknown, thermally sensitive impurities are a concern.

| Robustness | Very robust. Isocratic methods are highly reproducible. | Very robust. Modern electronic pneumatic control provides stable retention times. | Both methods are highly robust and suitable for a quality control environment. |

Conclusion and Recommendation

Both HPLC-UV and GC-FID have been demonstrated as robust, accurate, and precise methods for the quantitative analysis of Methyl 5-acetyl-2-methoxybenzoate. The cross-validation exercise reveals distinct advantages for each technique.

  • The GC-FID method is recommended for high-throughput quality control environments where speed and low operational cost are critical drivers. Its superior sensitivity and rapid analysis time make it ideal for routine release testing of raw materials and final products where the impurity profile is well-characterized.

  • The HPLC-UV method is the preferred choice for research, development, and stability studies . Its key advantage lies in its operational conditions at ambient temperature, making it inherently suitable for analyzing samples that may contain unknown, non-volatile, or thermally labile impurities without the risk of degradation.[11] The flexibility in tuning selectivity via mobile phase manipulation also makes it a more powerful tool for impurity profiling and method development for complex matrices.

Ultimately, the optimal choice depends on the analytical objective. For a comprehensive analytical strategy, a laboratory would ideally develop HPLC as the primary method for stability and impurity profiling, while a validated GC method could serve as a rapid, cost-effective alternative for routine assays.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Methyl 2-methoxybenzoate. Retrieved from [Link]

  • Lab Manager. (2025, October 1). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • LC Services. (2021, April 15). Liquid Chromatography vs Gas Chromatography. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved from [Link]

  • ScienceDirect. (2023, December 5). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-acetyl-2-methoxybenzoate. PubChem Compound Database. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). METHYL 5-ACETYL-2-METHOXYBENZOATE. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Oxford Academic. (2007, September). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Journal of Chromatographic Science. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylbenzoic acid (CAS 25045-36-7). Retrieved from [Link]

  • The Good Scents Company. (n.d.). Methyl 2-Methoxybenzoate (CAS 606-45-1). Retrieved from [Link]

  • National Institutes of Health. (2015, February 9). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft Ionization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. PubChem Compound Database. Retrieved from [Link]

Sources

Comparative

Comparison Guide: Spectroscopic Differentiation of Methyl 5-acetyl-2-methoxybenzoate and its Regioisomers

Executive Summary In the synthesis of high-value pharmaceutical intermediates, Methyl 5-acetyl-2-methoxybenzoate (Target) is frequently generated via Friedel-Crafts acetylation of methyl 2-methoxybenzoate.[1][2] A critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, Methyl 5-acetyl-2-methoxybenzoate (Target) is frequently generated via Friedel-Crafts acetylation of methyl 2-methoxybenzoate.[1][2] A critical quality attribute (CQA) for this workflow is the rigorous exclusion of regioisomers, particularly Methyl 4-acetyl-2-methoxybenzoate and Methyl 3-acetyl-2-methoxybenzoate , which possess distinct pharmacological profiles but similar chromatographic behaviors.

This guide provides a definitive spectroscopic framework to differentiate the target molecule from its isomers.[1][2][3][4][5] By leveraging the specific coupling patterns in


H NMR  and the fragmentation logic of Mass Spectrometry , researchers can establish a self-validating identification protocol.[2][5]

Chemical Identity & Structural Logic[1][2][3][6]

The core challenge lies in determining the position of the acetyl group relative to the fixed o-anisate (2-methoxybenzoate) scaffold.[1][5]

Compound NameStructure DescriptionSubstitution PatternKey Electronic Feature
Methyl 5-acetyl-2-methoxybenzoate (Target)Acetyl at C51,2,4-TrisubstitutedKetone is para to Methoxy (Strong Donor)
Methyl 4-acetyl-2-methoxybenzoate (Isomer A)Acetyl at C41,2,4-TrisubstitutedKetone is meta to Methoxy; para to Ester
Methyl 3-acetyl-2-methoxybenzoate (Isomer B)[1]Acetyl at C31,2,3-TrisubstitutedSterically crowded; Ketone ortho to Methoxy
Structural Visualization

The following diagram illustrates the synthetic origin and the critical decision points for isomer differentiation.

IsomerDifferentiation Start Methyl 2-methoxybenzoate (Starting Material) Reaction Friedel-Crafts Acetylation (AcCl / AlCl3) Start->Reaction Target Target: 5-Acetyl Isomer (Major Product) Reaction->Target Para-directing (OMe) Iso4 Impurity: 4-Acetyl Isomer (Electronic Mismatch) Reaction->Iso4 Meta-directing (OMe) Iso3 Impurity: 3-Acetyl Isomer (Steric Hindrance) Reaction->Iso3 Ortho-directing (OMe) NMR 1H NMR Analysis (Coupling Constants) Target->NMR Iso4->NMR Iso3->NMR

Figure 1: Synthetic pathway and divergence of regioisomers.[1][2][5] The methoxy group strongly directs acetylation to the para-position (C5), making the 5-acetyl isomer the major product.

Comparative NMR Analysis (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the primary tool for differentiation.[1][2][3][5] The aromatic proton coupling patterns provide an unambiguous "fingerprint" for each isomer.[1][2][3][5]

Target: Methyl 5-acetyl-2-methoxybenzoate

Spin System: AMX (or ABX)[1][2][5]

  • H3 (Ortho to OMe): Appears as a doublet (

    
     Hz).[1][2][3][5] It is shielded by the adjacent methoxy group.[1][2][3][5]
    
  • H4 (Meta to OMe, Ortho to Acetyl): Appears as a doublet of doublets (

    
    , 
    
    
    
    Hz).[3] It couples principally with H3 (ortho) and finely with H6 (meta).
  • H6 (Ortho to Ester, Meta to Acetyl): Appears as a doublet (

    
     Hz).[2][3][5] It is significantly deshielded by the adjacent ester carbonyl.[1][2][3][5]
    
Isomer A: Methyl 4-acetyl-2-methoxybenzoate

Spin System: Isolated spins (Para-substitution effect)[1][2][5]

  • H3 (Ortho to OMe, Ortho to Acetyl): Appears as a singlet .[1][2][3][5] Because C2 and C4 are substituted, H3 has no ortho or meta protons to couple with strongly.[1][2][3][5] This singlet is the diagnostic flag for the 4-isomer.

  • H5 & H6: Appear as a pair of doublets (

    
     Hz) representing the protons on the other side of the ring.
    
Isomer B: Methyl 3-acetyl-2-methoxybenzoate

Spin System: ABC (Vicinal)[1][2][5]

  • Pattern: Three adjacent protons (H4, H5, H6) create a complex splitting pattern, typically a doublet-triplet-doublet arrangement, distinct from the separated patterns of the 1,2,4-isomers.

Summary Table: H NMR Diagnostics
FeatureTarget (5-Acetyl)Isomer A (4-Acetyl)Isomer B (3-Acetyl)
Aromatic Region 3 signals:

,

,

3 signals:

,

,

3 signals:

,

,

(vicinal)
Diagnostic Signal H4 (

)
at ~8.1 ppm
H3 (

)
at ~7.5 ppm
H5 (

)
(vicinal coupling)
Coupling (

)
Ortho (~8.5 Hz) & Meta (~2 Hz)Ortho (~8 Hz) only (for H5/H6)Ortho (~8 Hz) x 2

Vibrational Spectroscopy (IR)

While less specific than NMR for isomer differentiation, FTIR provides confirmation of the functional groups.[2][3][5]

  • Ester Carbonyl (

    
    ):  ~1720–1730 cm
    
    
    
    .[1][2][3][5]
  • Ketone Carbonyl (

    
    ):  ~1680 cm
    
    
    
    .[1][2][3][5]
    • Differentiation Note: In the 5-acetyl target , the ketone is para to the methoxy group.[1][2][5] The resonance donation from the oxygen into the ring and through to the ketone lowers the ketone stretching frequency slightly compared to the 4-acetyl isomer , where the ketone is meta to the methoxy group and does not benefit from direct conjugation.[2][5]

Mass Spectrometry (MS) Protocol[7]

Mass spectrometry is vital for confirming the molecular formula (


, MW 208.[1][2][3][5]21) and analyzing fragmentation pathways.
Fragmentation Logic
  • Molecular Ion (

    
    ):  m/z 208
    
  • Base Peak: Typically m/z 193 (

    
    , Loss of Methyl).[1][2][3][5] Both the methyl ester and the methyl ketone can lose a methyl radical.[1][2][3][5]
    
  • Diagnostic Loss:

    • Target (5-Acetyl): Prominent fragment at m/z 177 (

      
      , Loss of OMe) is common for methyl esters.[1][2][5]
      
    • McLafferty Rearrangement: Not primary here due to the aromatic nature, but alpha-cleavage at the ketone is dominant.[1][2][5]

Experimental Protocol: Isomer Validation Workflow

Objective: Verify the regio-purity of a synthesized batch of Methyl 5-acetyl-2-methoxybenzoate.

  • Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of

    
    . Ensure the sample is free of paramagnetic impurities (e.g., residual aluminum salts from Friedel-Crafts).[1][2][3][5]
    
  • Acquisition: Acquire a standard

    
    H NMR spectrum (minimum 300 MHz, preferably 400 MHz+). Set relaxation delay (
    
    
    
    ) to
    
    
    seconds to ensure accurate integration.
  • Data Processing:

    • Reference the residual

      
       peak to 7.26 ppm.[1][2][3][5]
      
    • Integrate the methoxy singlet (~3.9 ppm) and ester singlet (~3.8 ppm) to calibrate (3H each).[1][2][3][5]

  • Analysis (Pass/Fail Criteria):

    • PASS: Observe a doublet of doublets (

      
      ) in the aromatic region (approx 8.0–8.2 ppm).
      
    • FAIL: Observation of a sharp singlet in the aromatic region (indicates 4-acetyl impurity).[1][2][3][5]

    • FAIL: Observation of a triplet (indicates 3-acetyl impurity or unreacted starting material if shifts align).[1][2][3][5]

ValidationWorkflow Sample Isolated Product NMR_Acq Acquire 1H NMR (CDCl3) Sample->NMR_Acq Check_Singlet Check for Aromatic Singlet (~7.5 ppm) NMR_Acq->Check_Singlet Result_Pass PASS: Target Confirmed (dd pattern observed) Check_Singlet->Result_Pass No (dd Pattern Only) Result_Fail FAIL: Isomer A Detected (Singlet observed) Check_Singlet->Result_Fail Yes (Singlet Present)

Figure 2: Decision tree for batch release based on NMR data.

References

  • PubChem Compound Summary . Methyl 5-acetyl-2-methoxybenzoate (CID 606426).[1][2][5] National Center for Biotechnology Information.[1][2][3][5] Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Efficient Workup Procedures for Methyl 5-acetyl-2-methoxybenzoate

For researchers and professionals in drug development, the synthesis of key intermediates like Methyl 5-acetyl-2-methoxybenzoate is a critical step. While the synthetic route, often a Friedel-Crafts acylation, is well-es...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of key intermediates like Methyl 5-acetyl-2-methoxybenzoate is a critical step. While the synthetic route, often a Friedel-Crafts acylation, is well-established, the efficiency of the overall process is heavily influenced by the chosen workup and purification strategy. This guide provides an in-depth comparison of different workup procedures for Methyl 5-acetyl-2-methoxybenzoate, offering insights into the rationale behind each method and presenting a framework for selecting the most appropriate technique based on experimental goals.

Methyl 5-acetyl-2-methoxybenzoate is a valuable building block in the pharmaceutical industry.[1] Its efficient synthesis and purification are paramount for ensuring high-quality active pharmaceutical ingredients. The choice of workup procedure directly impacts yield, purity, scalability, and overall cost-effectiveness.

The Synthetic Context: Friedel-Crafts Acylation

The most common route to Methyl 5-acetyl-2-methoxybenzoate is the Friedel-Crafts acylation of methyl 2-methoxybenzoate. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an acylating agent like acetyl chloride or acetic anhydride.[2][3] The reaction mixture, upon completion, contains the desired product, the Lewis acid catalyst complexed to the product, unreacted starting materials, and byproducts. The primary goal of the workup is to decompose the catalyst complex, remove impurities, and isolate the pure product.

Comparative Analysis of Workup Procedures

This guide will evaluate three common workup and purification strategies:

  • Procedure A: Aqueous Workup with Liquid-Liquid Extraction

  • Procedure B: Direct Precipitation and Filtration

  • Procedure C: Comprehensive Purification via Column Chromatography

Procedure A: Aqueous Workup with Liquid-Liquid Extraction

This classic and versatile method is widely applicable for the workup of Friedel-Crafts acylation reactions.[4][5][6][7] The underlying principle is the partitioning of the desired product and impurities between an aqueous phase and an immiscible organic solvent.

  • Quenching: The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This exothermic step decomposes the aluminum chloride-ketone complex and separates the Lewis acid into the aqueous layer.[6][8]

  • Extraction: The resulting biphasic mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is further extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.[5][7][9]

  • Washing: The combined organic layers are washed sequentially with:

    • Dilute hydrochloric acid to remove any remaining basic impurities.

    • Saturated sodium bicarbonate solution to neutralize any unreacted acid and remove acidic byproducts.[5][9]

    • Water to remove any remaining salts.

    • Brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers and to begin the drying process.[9]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[5][9]

  • Final Purification (Optional but Recommended): The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or diisopropyl ether) to achieve high purity.[9][10]

The acidic quench is critical for breaking the strong Lewis acid-base complex formed between the aluminum chloride and the carbonyl oxygen of the product. The subsequent basic wash is essential for removing acidic impurities that could interfere with downstream applications or crystallization. The choice of extraction solvent is dictated by the solubility of the product and its immiscibility with water.

Workflow for Aqueous Workup with Liquid-Liquid Extraction

cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification reaction_mixture Completed Friedel-Crafts Reaction Mixture quench Quench with Ice/HCl reaction_mixture->quench extraction Liquid-Liquid Extraction (DCM or EtOAc) quench->extraction wash_acid Wash with Dilute HCl extraction->wash_acid wash_base Wash with Sat. NaHCO₃ wash_acid->wash_base wash_water Wash with Water wash_base->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure Methyl 5-acetyl- 2-methoxybenzoate recrystallization->pure_product

Caption: Workflow for Procedure A.

Procedure B: Direct Precipitation and Filtration

This method is advantageous when the desired product is a solid with low solubility in the aqueous workup mixture. It offers a potentially faster and more straightforward isolation procedure compared to liquid-liquid extraction.

  • Precipitation: The reaction mixture is carefully added to a stirred volume of cold water.[11]

  • pH Adjustment: The pH of the resulting slurry is adjusted to 6-7 with a suitable base, such as a sodium hydroxide or sodium carbonate solution, to facilitate the precipitation of the product.[11]

  • Filtration: The precipitated solid is collected by vacuum filtration.

  • Washing: The filter cake is washed thoroughly with cold water to remove any water-soluble impurities and salts.[11]

  • Drying: The isolated solid is dried under vacuum or in a desiccator to a constant weight.

  • Final Purification (Optional): The crude solid can be recrystallized to improve its purity.

The success of this method hinges on the physicochemical properties of Methyl 5-acetyl-2-methoxybenzoate, which is a white crystalline solid.[1] By carefully controlling the pH and temperature, its solubility in the aqueous medium can be minimized, leading to efficient precipitation. This method avoids the use of large volumes of organic solvents for extraction, making it a greener alternative.

Workflow for Direct Precipitation and Filtration

cluster_reaction Reaction Mixture cluster_workup Precipitation Workup cluster_purification Purification reaction_mixture Completed Friedel-Crafts Reaction Mixture precipitate Add to Cold Water reaction_mixture->precipitate ph_adjust Adjust pH to 6-7 with Base precipitate->ph_adjust filter Vacuum Filtration ph_adjust->filter wash Wash with Cold Water filter->wash dry Dry Solid wash->dry crude_solid Crude Solid dry->crude_solid recrystallization Recrystallization crude_solid->recrystallization pure_product Pure Methyl 5-acetyl- 2-methoxybenzoate recrystallization->pure_product

Caption: Workflow for Procedure B.

Procedure C: Comprehensive Purification via Column Chromatography

For instances where very high purity is required, or when dealing with complex reaction mixtures containing closely related impurities, column chromatography is the method of choice.[9][12][13][14]

  • Initial Workup: An initial aqueous workup (as described in Procedure A, steps 1-4) is performed to remove the bulk of the inorganic impurities and provide a crude product.

  • Column Preparation: A silica gel column is prepared using a suitable slurry packing method. The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis of the crude product. A common eluent system for acetophenone derivatives is a mixture of n-hexane and ethyl acetate.[9][15]

  • Loading: The crude product is dissolved in a minimal amount of the eluent or a slightly more polar solvent and loaded onto the column.

  • Elution: The column is eluted with the chosen solvent system, and fractions are collected.

  • Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Concentration: The fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). Less polar compounds travel faster down the column, while more polar compounds are retained longer. This allows for the separation of the desired product from both more and less polar impurities.

Workflow for Purification via Column Chromatography

cluster_workup Initial Workup cluster_purification Chromatographic Purification initial_workup Aqueous Workup (Procedure A, Steps 1-4) crude_product Crude Product initial_workup->crude_product load_column Load on Silica Gel Column crude_product->load_column elute Elute with Hexane/EtOAc load_column->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure concentrate Concentrate combine_pure->concentrate pure_product High-Purity Product concentrate->pure_product

Caption: Workflow for Procedure C.

Performance Comparison

ParameterProcedure A: Aqueous ExtractionProcedure B: Direct PrecipitationProcedure C: Column Chromatography
Yield Good to ExcellentModerate to Good (potential for loss in filtrate)Good (potential for some loss on the column)
Purity Good (recrystallization often needed)Moderate to Good (may require recrystallization)Excellent (highest purity achievable)
Time ModerateFastSlow
Cost Moderate (solvent usage)Low (minimal solvent usage)High (solvents, silica gel, equipment)
Scalability GoodExcellentModerate (can be challenging for large scales)
"Green" Factor Moderate (solvent waste)High (low solvent waste)Low (significant solvent waste)

Conclusion and Recommendations

The selection of an optimal workup procedure for Methyl 5-acetyl-2-methoxybenzoate is a multi-faceted decision that depends on the specific requirements of the synthesis.

  • For routine synthesis and good purity , Procedure A (Aqueous Workup with Liquid-Liquid Extraction) followed by recrystallization is a robust and reliable method.

  • For rapid isolation and large-scale production where moderate purity is acceptable , Procedure B (Direct Precipitation and Filtration) is an attractive, cost-effective, and environmentally friendly option.

  • For applications requiring the highest purity , such as in the synthesis of pharmaceutical standards or for sensitive biological assays, Procedure C (Column Chromatography) is indispensable, despite its higher cost and time investment.

By understanding the principles and practical considerations of each workup procedure, researchers can make informed decisions to optimize the synthesis of Methyl 5-acetyl-2-methoxybenzoate, ultimately contributing to more efficient and successful drug development pipelines.

References

  • PrepChem. Synthesis of methyl 5-formyl-2-methoxybenzoate. Available at: [Link]

  • Google Patents. Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Google Patents. Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. Available at: [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • SciELO. One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available at: [Link]

  • Bulgarian Chemical Communications. Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. Available at: [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available at: [Link]

  • PubChem. Methyl 5-acetyl-2-methoxybenzoate. Available at: [Link]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. Available at: [Link]

  • Quora. How to prepare methyl benzoate from benzene. Available at: [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • ResearchGate. (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available at: [Link]

  • University of Rochester. Chromatography: Solvent Systems For Flash Column. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Stability of Methyl 5-acetyl-2-methoxybenzoate and Structurally Similar Intermediates

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stability of synthetic intermediates is a cornerstone of robust and reproducible manufacturing processes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stability of synthetic intermediates is a cornerstone of robust and reproducible manufacturing processes. An unstable intermediate can lead to inconsistent yields, the formation of impurities, and ultimately, compromise the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the stability of Methyl 5-acetyl-2-methoxybenzoate , a key building block in the synthesis of various therapeutic agents, with a selection of its structurally similar analogs. By understanding the chemical nuances that govern their stability, researchers can make more informed decisions in process development, impurity profiling, and risk assessment.

This analysis is grounded in the principles of physical organic chemistry, predicting stability based on the electronic and steric effects of substituent groups on the benzene ring. While direct, head-to-head comparative experimental data for these specific intermediates under forced degradation conditions is not extensively available in published literature, the principles outlined herein provide a robust framework for predicting their relative stabilities.

The Panel of Intermediates: A Structural Overview

Our comparative analysis focuses on Methyl 5-acetyl-2-methoxybenzoate and four of its analogs, each chosen for its structural similarity yet distinct electronic properties. These subtle molecular differences are expected to have a significant impact on their stability profiles.

Compound Name Structure Key Substituent (Position 5) Electronic Effect of Substituent
Methyl 5-acetyl-2-methoxybenzoate A benzene ring with a methyl ester group at position 1, a methoxy group at position 2, and an acetyl group at position 5.Acetyl (-COCH₃)Electron-withdrawing (moderate)
Methyl 5-formyl-2-methoxybenzoate A benzene ring with a methyl ester group at position 1, a methoxy group at position 2, and a formyl group at position 5.Formyl (-CHO)Electron-withdrawing (stronger than acetyl)
Methyl 2-methoxy-5-nitrobenzoate A benzene ring with a methyl ester group at position 1, a methoxy group at position 2, and a nitro group at position 5.Nitro (-NO₂)Electron-withdrawing (strong)
Methyl 5-acetyl-2-hydroxybenzoate A benzene ring with a methyl ester group at position 1, a hydroxyl group at position 2, and an acetyl group at position 5.Acetyl (-COCH₃)Electron-withdrawing (moderate)
Methyl 2-methoxy-5-aminosulfonylbenzoate A benzene ring with a methyl ester group at position 1, a methoxy group at position 2, and an aminosulfonyl group at position 5.Aminosulfonyl (-SO₂NH₂)Electron-withdrawing (strong)

Below is a visual representation of the chemical structures of the intermediates under comparison.

cluster_0 Methyl 5-acetyl-2-methoxybenzoate cluster_1 Methyl 5-formyl-2-methoxybenzoate cluster_2 Methyl 2-methoxy-5-nitrobenzoate cluster_3 Methyl 5-acetyl-2-hydroxybenzoate cluster_4 Methyl 2-methoxy-5-aminosulfonylbenzoate node_A node_A node_B node_B node_C node_C node_D node_D node_E node_E A Method Development B Forced Degradation Studies A->B Initial Method C Method Validation B->C Demonstrates Specificity D Analysis of Stability Samples C->D Validated Method

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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